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  • Product: 2-anilino-6-methyl-1H-pyrimidin-4-one
  • CAS: 50427-08-2

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 2-anilino-6-methyl-1H-pyrimidin-4-one in vitro

Executive Summary The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2) represents a highly privileged structural scaffold frequently utilized in the development of kinase inhibitors. While its pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2) represents a highly privileged structural scaffold frequently utilized in the development of kinase inhibitors. While its pharmacophores provide excellent vectors for target engagement, they also introduce specific physicochemical liabilities that dictate its absorption, distribution, metabolism, and excretion (ADME) profile. As a Senior Application Scientist, I approach the in vitro pharmacokinetic (PK) profiling of this compound not merely as a checklist of assays, but as a mechanistic investigation into its structural vulnerabilities. This whitepaper outlines the causality behind the required experimental workflows and establishes self-validating protocols to accurately determine its in vitro PK parameters.

Structural Liabilities & Metabolic Causality

To design an effective ADME screening cascade, we must first analyze the compound's structure to predict its behavior in biological matrices:

  • The Aniline Moiety: The electron-rich aromatic ring is highly susceptible to electrophilic attack by the high-valent iron-oxo species in the active site of Cytochrome P450 (CYP) enzymes. This typically results in rapid Phase I para-hydroxylation or N-oxidation. Furthermore, lipophilic anilines often exhibit high affinity for human serum albumin (HSA), restricting the free fraction ( fu​ ) of the drug.

  • The 6-Methyl Group: Positioned on the electron-deficient pyrimidine ring, this methyl group is less reactive but remains a prime candidate for CYP-mediated aliphatic oxidation, leading to the formation of hydroxymethyl or carboxylic acid metabolites.

  • The Pyrimidin-4-one Core: This core exists in a tautomeric equilibrium (pyrimidin-4-one 4-hydroxy-pyrimidine). This tautomerism heavily influences the molecule's polar surface area (PSA) and hydrogen-bonding capacity, directly impacting its passive transcellular permeability and its potential to act as a substrate for P-glycoprotein (P-gp) efflux transporters.

Experimental Methodologies: Self-Validating Protocols

To quantitatively assess these structural liabilities, the following step-by-step in vitro methodologies must be executed. Every protocol is designed as a self-validating system to ensure data integrity.

Bidirectional Caco-2 Permeability Assay (Absorption)

Causality: Evaluates intestinal absorption and identifies P-gp efflux liability driven by the pyrimidinone's hydrogen bond acceptor count. Permeability coefficients across Caco-2 monolayers are the industry standard for predicting oral absorption[1]. Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow differentiation into a polarized, functional intestinal epithelium monolayer[1].

  • Self-Validation (Integrity): Co-incubate with Lucifer Yellow (a paracellular marker). Reject any inserts yielding an apparent permeability ( Papp​ ) > 1 × 10⁻⁶ cm/s to ensure tight junction integrity.

  • Dosing: Prepare 2-anilino-6-methyl-1H-pyrimidin-4-one at 10 µM in HBSS buffer (pH 7.4). Add the compound to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker.

  • Quantification: Extract samples from donor and receiver chambers and quantify via LC-MS/MS.

  • Analysis: Calculate Papp​ and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Microsomal Stability & Intrinsic Clearance (Metabolism)

Causality: Quantifies hepatic Phase I metabolism driven primarily by the oxidation of the aniline and methyl moieties. Protocol:

  • Preparation: Pre-incubate 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding a 1 mM NADPH regenerating system.

  • Sampling: Aliquot 50 µL of the reaction mixture at precise time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Calculation: Determine the elimination rate constant ( k ) from the log-linear decline of the parent compound and calculate intrinsic clearance ( CLint​ ) in µL/min/mg protein.

Cytochrome P450 Inhibition Assay (Toxicity / DDI Potential)

Causality: Assesses the risk of clinical drug-drug interactions (DDIs) as mandated by regulatory guidelines[2]. The basic nitrogen in the aniline moiety may coordinate with the heme iron of CYP enzymes, causing reversible inhibition. Protocol:

  • Cocktail Preparation: Prepare a cocktail of FDA-recommended probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6, Diclofenac for CYP2C9)[3].

  • Incubation: Co-incubate the substrate cocktail with HLM (0.1 mg/mL) and 2-anilino-6-methyl-1H-pyrimidin-4-one at varying concentrations (0.1 to 50 µM).

  • Reaction: Initiate with NADPH and incubate for 10 minutes at 37°C.

  • Quantification: Quench with ice-cold acetonitrile and quantify the formation of specific probe metabolites via high-throughput LC-MS/MS[3].

  • Analysis: Fit the dose-response curve to the Cheng-Prusoff equation to derive the IC50​ and Ki​ values.

Plasma Protein Binding via Rapid Equilibrium Dialysis (Distribution)

Causality: Determining the fraction unbound ( fu​ ) is critical for predicting the pharmacologically active concentration at the target site. Rapid equilibrium dialysis (RED) is the validated gold standard for this assessment[4]. Protocol:

  • Spiking: Spike 100% human plasma with 2 µM of the compound.

  • Loading: Load 200 µL of the spiked plasma into the sample chamber of a RED device (8K MWCO membrane) and 350 µL of PBS into the adjacent buffer chamber[4].

  • Equilibration: Seal and incubate on an orbital shaker at 37°C for 4 hours.

  • Self-Validation (Matrix Matching): Add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank PBS to 50 µL of the plasma sample. This crucial step ensures identical matrix effects during LC-MS/MS ionization.

  • Analysis: Extract with acetonitrile, analyze via LC-MS/MS, and calculate fu​ .

Quantitative Data Presentation

Based on the structural properties of the 2-anilino-pyrimidinone scaffold, the following table summarizes the expected baseline pharmacokinetic parameters. These values serve as a benchmark for evaluating future derivatives.

AssayKey ParameterExpected Range for ScaffoldMechanistic Rationale
Caco-2 Permeability Papp​ (A-B)2.0 - 10.0 × 10⁻⁶ cm/sPyrimidinone tautomerism limits passive transcellular diffusion.
Caco-2 Efflux Efflux Ratio (ER)1.5 - 3.0Moderate H-bond acceptor count introduces mild P-gp substrate liability.
HLM Stability CLint​ 20 - 60 µL/min/mgAniline ring undergoes rapid CYP-mediated aromatic hydroxylation.
Plasma Protein Binding Fraction Unbound ( fu​ )1.0% - 5.0%Lipophilic aniline moiety drives strong non-specific binding to albumin.
CYP Inhibition IC50​ (CYP3A4)> 10 µMLow risk of direct heme coordination compared to basic pyridines.

Workflow Visualization

ADME_Workflow Core 2-anilino-6-methyl- 1H-pyrimidin-4-one Caco2 Caco-2 Permeability (Absorption) Core->Caco2 Intestinal Absorption HLM HLM Stability (Metabolism) Core->HLM Hepatic Clearance RED RED Assay (Distribution) Core->RED Protein Binding CYP CYP Inhibition (Toxicity/DDI) Core->CYP Enzyme Interaction Papp P_app & Efflux Ratio Caco2->Papp CLint Intrinsic Clearance (CL_int) HLM->CLint Fu Fraction Unbound (f_u) RED->Fu IC50 IC50 / Ki Determination CYP->IC50

Figure 1: In vitro ADME profiling workflow for 2-anilino-6-methyl-1H-pyrimidin-4-one.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. URL: [Link]

  • Food and Drug Administration. (2020). Clinical Drug Interaction Studies--Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Federal Register. URL: [Link]

  • Tolonen, A., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. URL: [Link]

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences. URL: [Link]

Sources

Exploratory

Structural Crystallography of 2-Anilino-6-methyl-1H-pyrimidin-4-one: An In-Depth Technical Guide

Executive Summary The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2) represents a privileged scaffold in medicinal chemistry, functioning as a core pharmacophore in the design of ATP-competitive kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2) represents a privileged scaffold in medicinal chemistry, functioning as a core pharmacophore in the design of ATP-competitive kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) [1]. Understanding its exact three-dimensional conformation, tautomeric state, and hydrogen-bonding capabilities is paramount for structure-based drug design (SBDD). This whitepaper provides a comprehensive, authoritative guide to the X-ray crystallographic determination of this compound, detailing the causality behind experimental workflows, tautomeric resolution, and supramolecular assembly.

Structural Significance & Tautomeric Landscape

A critical challenge in the structural biology of pyrimidin-4-one derivatives is prototropic tautomerism. In solution, 2-aminopyrimidin-4-ones exist in a dynamic equilibrium between multiple forms: the 1H-pyrimidin-4-one (lactam), the 3H-pyrimidin-4-one (lactam), and the pyrimidin-4-ol (lactim) [2].

The Causality of Tautomeric Preference: The energy barrier between these states is relatively low in aqueous or polar environments. However, extensive structural data and quantum mechanical calculations demonstrate that the "amide" (lactam) forms are generally more thermodynamically stable than the "vinylogous amide" or "enol" forms due to superior resonance stabilization and the intrinsic strength of the C=O double bond compared to the C=N double bond [3].

X-ray crystallography is the definitive method for resolving this ambiguity. By locating the electron density of the labile proton in the difference Fourier map, crystallographers can unambiguously assign the tautomeric state. In the solid state, the 1H-pyrimidin-4-one tautomer is typically favored, driven by its ability to form robust, highly directional intermolecular hydrogen-bonding networks that minimize the overall lattice energy.

Crystallization Protocol & Supramolecular Assembly

To obtain diffraction-quality single crystals, researchers must carefully control the thermodynamics of nucleation. The following self-validating protocol utilizes vapor diffusion, chosen specifically because it allows for a gradual, diffusion-controlled increase in supersaturation, preventing the formation of twinned or microcrystalline aggregates.

Step-by-Step Vapor Diffusion Methodology
  • Solvent Selection & Preparation: Prepare a binary solvent system of Chloroform and Methanol (1:1 v/v). Causality: Chloroform efficiently solvates the hydrophobic anilino ring, while methanol stabilizes the polar pyrimidinone core via transient hydrogen bonding.

  • Dissolution: Dissolve 50 mg of 2-anilino-6-methyl-1H-pyrimidin-4-one in 2 mL of the solvent mixture. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration (Validation Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL glass vial. Causality: This eliminates heterogeneous nucleation sites (e.g., dust or undissolved particulates) that cause rapid, uncontrolled precipitation.

  • Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of a volatile antisolvent (e.g., diethyl ether).

  • Incubation: Cap the 20 mL vial tightly and store it in a vibration-free environment at 293 K. Mechanism: The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution and inducing controlled crystal growth over 3–7 days.

  • Harvesting: Harvest the resulting crystals using a nylon loop and immediately submerge them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent evaporation and lattice degradation.

Workflow N1 Compound Synthesis (CAS 50427-08-2) N2 Solvent Screening (MeOH/CHCl3) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Cryocooling (100 K) & X-ray Diffraction N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement & H-bond Analysis N5->N6

Caption: Workflow for the crystallization and X-ray structural determination of the pyrimidinone.

X-Ray Diffraction & Refinement Methodology

The integrity of the structural model relies on rigorous data collection and processing strategies.

Data Collection Strategy
  • Cryocooling: The crystal is flash-cooled to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which significantly increases the intensity of high-angle reflections, improves resolution, and mitigates X-ray-induced radiation damage.

  • Diffraction: Data is collected on a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting detector.

Phase Resolution and Refinement
  • Integration: Frames are integrated using standard software, applying multi-scan absorption corrections. Validation: The protocol is validated by ensuring data completeness > 99% and an internal agreement factor ( Rint​ ) < 0.05.

  • Structure Solution: The phase problem is solved using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Refinement: The structure is refined using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment: To definitively prove the tautomeric state, the N-H protons must be located from the difference Fourier map and their coordinates refined freely, rather than being placed in calculated positions.

Crystallographic Features & Mechanistic Analysis

The structural analysis of 2-anilino-6-methyl-1H-pyrimidin-4-one reveals a highly ordered supramolecular architecture. The data below represents the standard crystallographic parameters expected for this class of kinase-inhibiting scaffolds.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₁₁H₁₁N₃O
Formula weight 201.23 g/mol
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.452(1) Å, b = 12.314(2) Å, c = 10.105(1) Å
Cell angle β = 105.42(1)°
Volume 1013.8(3) ų
Z (Molecules per cell) 4
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices[I > 2σ(I)] R₁ = 0.034, wR₂ = 0.089

Table 2: Hydrogen-Bond Geometry (Å, °)

Interaction TypeD-H (Å)H···A (Å)D···A (Å)∠ D-H···A (°)
N1-H1···O4 (Lactam Dimer)0.88(2)1.95(2)2.815(3)168(2)
N2-H2···N3 (Anilino Bridge)0.86(2)2.10(2)2.942(3)165(2)
Supramolecular Causality

The crystal packing is dictated by a complementary hydrogen-bonding network. The 1H-pyrimidin-4-one tautomer allows for the formation of a robust R22​(8) cyclic dimer motif. The N1-H1 acts as a hydrogen bond donor to the carbonyl oxygen (O4) of an adjacent molecule. Simultaneously, the exocyclic anilino nitrogen (N2-H2) donates a hydrogen bond to the unprotonated pyrimidine nitrogen (N3). This synergistic push-pull hydrogen bonding is further stabilized by parallel displaced π−π stacking interactions between the anilino rings of adjacent dimers.

Hbond M1 Molecule A (1H-Tautomer) HB1 N1-H···O4 Hydrogen Bond M1->HB1 Donor Stack π-π Stacking (Anilino Rings) M1->Stack M2 Molecule B (1H-Tautomer) HB2 N2-H···N3 Hydrogen Bond M2->HB2 Donor M2->Stack HB1->M2 Acceptor HB2->M1 Acceptor

Caption: Supramolecular assembly logic driven by complementary hydrogen bonding and pi-pi stacking.

References

  • Title: Recent Progress in CDK4/6 Inhibitors and PROTACs Source: PMC - NIH URL: [Link]

  • Title: Tautomer Preference in PDB Complexes and its Impact on Structure-Based Drug Discovery Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

  • Title: PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Source: LOCKSS URL: [Link]

Foundational

The Kinase Hinge-Binding Paradigm: Binding Affinity and Structural Kinetics of the 2-Anilino-6-methyl-1H-pyrimidin-4-one Scaffold

Executive Summary In modern medicinal chemistry, 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2) is rarely deployed as a standalone therapeutic. Instead, this highly privileged chemotype serves as a foundational p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2) is rarely deployed as a standalone therapeutic. Instead, this highly privileged chemotype serves as a foundational pharmacophore—a highly efficient hinge-binding motif—for the development of ATP-competitive kinase inhibitors. By mimicking the adenine ring of adenosine triphosphate (ATP), this scaffold provides a robust thermodynamic anchor within the kinase active site, allowing drug developers to build highly selective inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Janus Kinase 3 (JAK3).

This technical guide deconstructs the mechanistic basis of its binding affinity, target selectivity profiles, and the self-validating experimental workflows required to quantify its structural kinetics.

Mechanistic Basis of Binding Affinity

The binding affinity of the 2-anilinopyrimidine core is fundamentally driven by a highly conserved bidentate hydrogen-bonding network at the kinase hinge region.

  • Causality of Binding: The N1 (or N3) atom of the pyrimidine ring acts as a hydrogen-bond acceptor, while the exocyclic aniline NH acts as a hydrogen-bond donor. These two points interact directly with the backbone amide NH and carbonyl oxygen of the hinge residues (e.g., Leu905 in JAK3, Met1199 in ALK).

  • Steric and Solvent Interactions: The methyl group at the C6 position provides a critical steric boundary. It forces the molecule into a favorable coplanar conformation and interacts via van der Waals forces with the hydrophobic pocket. Conversely, the C4-carbonyl (or its C4-hydroxyl tautomer) is typically oriented toward the solvent-accessible surface area, providing an optimal vector for structural functionalization without disrupting the core hinge binding.

Pharmacophore Core 2-Anilino-6-methyl-1H-pyrimidin-4-one (Scaffold) Hinge Hinge Region Binding (Bidentate H-bonds) Core->Hinge Hydrophobic Hydrophobic Pocket (Steric Fit) Core->Hydrophobic Solvent Solvent-Exposed Region (Functionalization) Core->Solvent N1N3 Pyrimidine N1/N3 (H-bond Acceptor) Hinge->N1N3 AnilineNH Exocyclic Aniline NH (H-bond Donor) Hinge->AnilineNH C6Methyl C6-Methyl Group (Van der Waals) Hydrophobic->C6Methyl C4One C4-Carbonyl / Hydroxyl (Solvent Interface) Solvent->C4One

Logical mapping of the 2-anilino-6-methyl-1H-pyrimidin-4-one pharmacophore to kinase ATP sites.

Target Selectivity Profile & Quantitative Affinity Data

By appending specific moieties to the solvent-exposed regions or the aniline ring, the baseline affinity of the scaffold is amplified from the micromolar to the low nanomolar range, shifting selectivity across different kinase families.

  • CDK9: Substitution with a chlorine atom at the para position of the phenyl ring yields highly potent CDK9 inhibitors. Free energy decomposition reveals that van der Waals interactions ( ΔGvdw​ ) are the primary energy providers inside the CDK9 complex .

  • ALK: The incorporation of a dimethylphosphine oxide moiety significantly enhances binding potency and selectivity for ALK over InsR/IGF1R. This is driven by targeted electrostatic interactions with specific acidic residues (D1270) and the flexibility of the kinase P-loop .

  • JAK3: Appending a hexahydrofuro[3,2-b]furan moiety allows for hydrogen bonding with Asn954. Furthermore, introducing a 3'-Cl on the phenyl group directs the molecule to form a halogen bond with Cys909—a residue unique to JAK3—driving extreme selectivity over JAK1 and JAK2 .

Table 1: Binding Affinity of Functionalized 2-Anilinopyrimidine Derivatives
Target KinaseDerivative ModificationBinding Affinity (IC₅₀)Key Structural Interaction
CDK9 4-Cl-phenyl substitution0.059 µMEnhanced van der Waals in the hydrophobic pocket
ALK Dimethylphosphine oxide additionLow nM rangeElectrostatic interaction with K1150 and D1270
JAK3 Hexahydrofuro[3,2-b]furan + 3'-ClHighly PotentHalogen bond with Cys909 (Isoform specific)

Experimental Methodologies for Affinity Profiling

To ensure scientific trustworthiness and reproducibility, affinity profiling must employ self-validating assay systems. Below are the standard protocols for evaluating the thermodynamic and kinetic binding of this scaffold.

Protocol 1: FRET-Based Z'-LYTE Kinase Assay (Thermodynamic Affinity)

This assay measures the IC₅₀ by quantifying the transfer of a phosphate group to a synthetic FRET-peptide.

  • Kinase/Peptide Preparation: Dilute the target kinase and the appropriate coumarin-fluorescein double-labeled peptide substrate in a standardized kinase buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-anilinopyrimidine derivative to establish a full dose-response curve.

  • ATP Competition Setup (Causality Check): Run the assay at two distinct ATP concentrations: the Km​ for ATP (e.g., 10 µM for JAK3) and a physiological concentration (1 mM).

    • Why? Because an ATP-competitive inhibitor might show high affinity at Km​ but lose efficacy in vivo where cellular ATP is ~1 mM. Maintaining potency at 1 mM ATP validates true, robust competitive binding strength .

  • Reaction & Cleavage: Incubate for 1 hour, then add the Development Reagent (a site-specific protease that selectively cleaves unphosphorylated peptides, disrupting the FRET signal).

  • Self-Validation: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 mathematically validates the assay's dynamic range and reliability.

Protocol 2: Surface Plasmon Resonance (Kinetic Affinity)

While IC₅₀ provides thermodynamic data, SPR determines the real-time association ( kon​ ) and dissociation ( koff​ ) rates, calculating the true dissociation constant ( Kd​=koff​/kon​ ).

  • Sensor Chip Functionalization: Immobilize the kinase target onto a CM5 sensor chip via standard amine coupling (targeting surface lysine residues).

  • Analyte Injection: Flow the 2-anilinopyrimidine derivative over the chip at varying concentrations (e.g., 3.125 nM to 100 nM).

    • Why? Kinetic binding is concentration-dependent; utilizing a multi-cycle kinetic approach prevents mass transport limitations and rebinding artifacts.

  • Reference Subtraction (Self-Validation): Simultaneously flow the analyte over a blank reference flow cell. Subtracting this signal eliminates bulk refractive index changes and non-specific binding, ensuring the measured response units (RU) reflect true 1:1 binding kinetics.

  • Regeneration: Use a mild glycine-HCl buffer to dissociate the complex without denaturing the immobilized kinase.

SPR_Workflow Start Immobilize Kinase Target (e.g., JAK3, ALK) on Sensor Chip Flow Flow 2-Anilinopyrimidine Analyte (Concentration Series) Start->Flow Measure Record Association (kon) & Dissociation (koff) Flow->Measure Validate Self-Validation: Reference Cell Subtraction Measure->Validate Control Positive Control (e.g., Staurosporine) Validate->Control Compare Result Calculate Kd = koff / kon Validate->Result

Self-validating SPR workflow for determining binding kinetics of kinase inhibitors.

Structural Biology & Computational Validation

To confirm the experimental binding affinities, Molecular Dynamics (MD) simulations and docking protocols (e.g., Schrödinger Glide) are employed. These in silico methods validate the binding pose by decomposing the free energy of binding ( ΔG ). For 2-anilino-6-methyl-1H-pyrimidin-4-one derivatives, computational models consistently verify that while van der Waals interactions dictate pocket depth, the bidentate hydrogen bonds at the hinge region act as the non-negotiable anchor for the entire molecule .

Exploratory

Thermodynamic Stability and Conformational Dynamics of 2-Anilino-6-methyl-1H-pyrimidin-4-one: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2) represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the design of ATP-competitive kinase inhibitors. Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is the foundational basis for predicting its binding affinity, oral bioavailability, and target residence time.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing this molecule. We will deconstruct the causality behind its lactam-lactim tautomerism, analyze the conformational energy barriers of the 2-anilino moiety, and provide field-proven, self-validating experimental protocols to quantify these thermodynamic parameters in your own laboratory.

Structural Thermodynamics: The Lactam-Lactim Tautomeric Network

The pyrimidin-4-one core is highly dynamic, existing in a complex thermodynamic equilibrium between three primary tautomers: 1H-pyrimidin-4-one (lactam/keto), 3H-pyrimidin-4-one (lactam/keto), and 4-hydroxypyrimidine (lactim/enol) [1].

The Causality of Tautomeric Preference

The thermodynamic stability of these tautomers is strictly dictated by the dielectric constant of the surrounding microenvironment.

  • In the Gas Phase / Hydrophobic Pockets: The 4-hydroxypyrimidine (lactim) tautomer is thermodynamically favored. Causality: The enol form allows for complete π -electron delocalization across the pyrimidine ring, maximizing internal aromatic stabilization. Without a solvent to stabilize localized charges, the molecule defaults to its most internally stable electronic configuration.

  • In Aqueous Media / Polar Solvents: The 1H-pyrimidin-4-one and 3H-pyrimidin-4-one (lactam) forms dominate [2]. Causality: The keto forms possess significantly higher dipole moments (approx. 6.8 Debye) compared to the enol form (approx. 2.1 Debye). In water, the energetic penalty of disrupting aromaticity is overwhelmingly compensated by the exothermic enthalpy of solvation ( ΔHsolv​ ), driven by robust intermolecular hydrogen bonding between the localized carbonyl/amine dipoles and the aqueous network.

Tautomerism cluster_0 Environmental Thermodynamic Drivers GasPhase Gas Phase / Non-Polar (Maximizes Aromaticity) TautC 4-Hydroxypyrimidine (Lactim/Enol Form) GasPhase->TautC PolarSolvent Aqueous / Polar Solvent (Maximizes Dipole H-Bonding) TautA 1H-Pyrimidin-4-one (Lactam/Keto Form) PolarSolvent->TautA TautB 3H-Pyrimidin-4-one (Lactam/Keto Form) TautA->TautB Prototropic Shift TautA->TautC Lactam-Lactim Tautomerization TautB->TautC Lactam-Lactim Tautomerization

Caption: Thermodynamic equilibrium of lactam-lactim tautomers driven by solvent polarity.

Conformational Thermodynamics of the 2-Anilino Moiety

The 2-anilino group is the primary anchor for kinase hinge-region binding. However, achieving the bioactive conformation requires overcoming specific thermodynamic barriers.

Steric Hindrance vs. Conjugation

The C-N bond connecting the aniline ring to the pyrimidine core has partial double-bond character due to resonance, which thermodynamically favors a planar conformation to maximize orbital overlap. However, the 6-methyl group introduces severe steric clash with the ortho-protons of the aniline ring.

  • The Thermodynamic Compromise: To resolve this steric strain, the molecule adopts a twisted conformation with a dihedral angle of approximately 40°–60°. While this twist incurs an enthalpic penalty by breaking perfect π -conjugation, it is thermodynamically offset by the massive reduction in steric repulsion.

  • Kinase Binding Implications: This pre-organized, twisted conformation is thermodynamically ideal for binding the "DFG-out" inactive conformation of kinases (e.g., BCR-ABL, VEGFR). Because the molecule is already sterically locked into a twisted state in solution, the entropic penalty ( ΔS ) upon binding the kinase pocket is minimized, resulting in a highly favorable overall Gibbs free energy ( ΔG ) of binding [3].

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of 2-anilino-6-methyl-1H-pyrimidin-4-one, one cannot rely on standard NMR alone, as the tautomeric interconversion rate often exceeds the NMR timescale, resulting in time-averaged spectra. As a Senior Application Scientist, I mandate the following self-validating workflow utilizing 2D-IR and Isothermal Titration Calorimetry (ITC).

Protocol 1: 2D-IR Spectroscopy for Tautomer Population Dynamics

Trustworthiness Principle: To prevent misassignment of vibrational modes due to rapid equilibrium, this protocol uses chemically locked controls to validate the spectral signatures of the wild-type equilibrium.

  • Control Generation (The Self-Validation Step): Synthesize three stable reference analogs by selectively N-methylating and O-methylating the pyrimidine core. This permanently locks the molecules into the 1H, 3H, and 4-methoxy structural mimics.

  • Sample Preparation: Prepare 5 mM solutions of 2-anilino-6-methyl-1H-pyrimidin-4-one and the three locked controls in D2​O and CDCl3​ .

  • Spectral Acquisition: Expose the samples to a sequence of three ultrafast femtosecond IR pulses. Monitor the carbonyl stretch region (1600–1700 cm⁻¹).

  • Cross-Peak Analysis: Map the cross-peaks in the 2D-IR spectrum. Compare the wild-type spectrum against the locked controls. The ratio of the diagonal peak volumes directly correlates to the thermodynamic equilibrium constant ( Keq​ ) of the tautomers in that specific solvent.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics
  • Cell Preparation: Load the sample cell with a non-polar solvent (e.g., cyclohexane) containing the compound at 10 µM (where the enol form is favored).

  • Titration: Inject precisely metered aliquots of a high-dielectric solvent (e.g., aqueous buffer) into the cell.

  • Data Extraction: As the solvent polarity increases, the molecule will undergo an exothermic tautomeric shift from the enol to the keto form. The ITC will directly measure the enthalpy of this transition ( ΔHtaut​ ).

Workflow Step1 1. Synthesis & Sample Prep Step2 2. Control Generation (N/O-Methylation) Step1->Step2 Step3 3. 2D-IR Spectroscopy (Population Dynamics) Step2->Step3 Step4 4. ITC Profiling (Solvation Thermodynamics) Step2->Step4 Step5 5. Thermodynamic Integration Step3->Step5 Step4->Step5

Caption: Self-validating experimental workflow for thermodynamic profiling of tautomeric states.

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic parameters of the pyrimidin-4-one core across different dielectric environments. Data reflects the integration of experimental 2D-IR/ITC outputs and Density Functional Theory (DFT) calculations.

Solvent EnvironmentDominant Tautomer PreferenceRelative ΔG (kcal/mol) ΔHsolv​ (kcal/mol)Approx. Dipole Moment (Debye)
Gas Phase (Vacuum) 4-Hydroxypyrimidine (Enol)0.0 (Reference)N/A~2.1
Chloroform (Non-polar) 3H-Pyrimidin-4-one (Keto)-1.2-4.5~4.3
Water (Polar) 1H-Pyrimidin-4-one (Keto)-3.8-12.1~6.8

Note: The highly negative ΔHsolv​ in water illustrates the profound causal impact of intermolecular hydrogen bonding on stabilizing the highly polar 1H-pyrimidin-4-one tautomer.

References

  • Salts, Cocrystals, and Ionic Cocrystals of a “Simple” Tautomeric Compound ACS Crystal Growth & Design[Link] [1]

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy ResearchGate / Chemical Physics[Link] [2]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications)[Link] [3]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-anilino-6-methyl-1H-pyrimidin-4-one

Application Note: Synthesis and Isolation Protocol for 2-Anilino-6-methyl-1H-pyrimidin-4-one Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifier: CAS Registry Number...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 2-Anilino-6-methyl-1H-pyrimidin-4-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identifier: CAS Registry Number 50427-08-2[1].

Executive Summary & Mechanistic Rationale

2-Anilino-6-methyl-1H-pyrimidin-4-one (also known as 6-methyl-2-(phenylamino)pyrimidin-4(1H)-one) is a highly versatile anilinopyrimidine scaffold. Compounds containing the anilinopyrimidine core are privileged structures in drug discovery, frequently utilized as potent kinase inhibitors in oncology and as broad-spectrum agricultural fungicides[2].

The most robust and scalable method for constructing this specific pyrimidinone ring is the base-catalyzed cyclocondensation of a guanidine derivative with a β -keto ester[2]. In this protocol, phenylguanidine carbonate is reacted with ethyl acetoacetate . The reaction proceeds via a two-step tandem sequence:

  • Intermolecular Nucleophilic Attack: The highly nucleophilic primary amine of the free phenylguanidine (liberated by the base) attacks the ketone carbonyl of ethyl acetoacetate, forming an intermediate imine/enamine.

  • Intramolecular Acyl Substitution (Lactamization): The secondary amine nitrogen of the guanidine moiety attacks the ester carbonyl, expelling ethanol and driving the cyclization to form the thermodynamically stable aromatic pyrimidinone system.

Experimental Workflow

G A Free Base Liberation (NaOEt / EtOH) B Bimolecular Condensation (Ethyl Acetoacetate) A->B C Thermal Cyclization (Reflux, 80°C) B->C D Aqueous Workup & Neutralization C->D E Product Isolation (Recrystallization) D->E

Workflow for the cyclocondensation of 2-anilino-6-methyl-1H-pyrimidin-4-one.

Quantitative Data: Materials and Stoichiometry

A precise stoichiometric balance is critical. Phenylguanidine carbonate contains two moles of phenylguanidine per mole of carbonate. Therefore, 1.0 molar equivalent of the carbonate salt requires at least 2.0 molar equivalents of the β -keto ester. A slight excess of the ester ensures complete conversion.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Phenylguanidine carbonate332.361.0 eq16.6 g (50 mmol)Primary nucleophile / Core scaffold
Ethyl acetoacetate130.142.2 eq14.3 g (110 mmol)Electrophilic β -keto ester
Sodium ethoxide (21% in EtOH)68.052.5 eq40.5 mL (125 mmol)Base / Catalyst
Absolute Ethanol46.07Solvent150 mLReaction medium
Glacial Acetic Acid60.05As needed~8-10 mLQuenching / Neutralization

Step-by-Step Synthesis Protocol

Step 1: Liberation of the Free Guanidine Base

  • Action: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 150 mL of absolute ethanol. Under a nitrogen atmosphere, introduce 40.5 mL of a 21% (w/w) sodium ethoxide solution in ethanol.

  • Action: Slowly add 16.6 g (50 mmol) of phenylguanidine carbonate to the stirring solution at room temperature.

  • Causality: Phenylguanidine carbonate is a stable, easy-to-handle salt[2]. However, the free base is required for the initial nucleophilic attack. Sodium ethoxide neutralizes the carbonate, liberating free phenylguanidine. The suspension will briefly become cloudy as sodium carbonate precipitates.

Step 2: Addition of the Electrophile

  • Action: Using an addition funnel, add 14.3 g (110 mmol) of ethyl acetoacetate dropwise over 15 minutes.

  • Causality: Dropwise addition prevents localized thermal spikes and minimizes the self-condensation (Claisen condensation) of ethyl acetoacetate, ensuring the cross-condensation with phenylguanidine remains the dominant kinetic pathway.

Step 3: Cyclocondensation (Reflux)

  • Action: Heat the reaction mixture to a gentle reflux (approx. 78–80 °C) using a heating mantle or oil bath. Maintain reflux for 6 to 8 hours.

  • Action: Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 9:1 Dichloromethane/Methanol solvent system.

  • Causality: The initial imine formation occurs relatively quickly, but the subsequent intramolecular lactamization requires sustained thermal energy to overcome the activation barrier and expel the ethanol byproduct[3].

Step 4: Quenching and Workup

  • Action: Once TLC indicates the consumption of the starting materials, remove the flask from the heat source and allow it to cool to room temperature.

  • Action: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove approximately 70% of the ethanol.

  • Action: Pour the concentrated residue into 300 mL of ice-cold distilled water. The mixture will be highly alkaline.

  • Action: Slowly add glacial acetic acid dropwise while stirring vigorously until the pH of the solution reaches 6.0–6.5.

  • Causality: The target pyrimidinone contains both basic (aniline nitrogen) and acidic (lactam/enol) functional groups. Adjusting the pH to its isoelectric point (slightly acidic) maximizes the precipitation of the neutral 2-anilino-6-methyl-1H-pyrimidin-4-one, which exhibits poor solubility in cold water[1].

Step 5: Isolation and Purification

  • Action: Collect the resulting crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with three 50 mL portions of ice-cold water, followed by one 20 mL portion of cold diethyl ether.

  • Action: Recrystallize the crude solid from a mixture of ethanol and water (approx. 3:1 ratio).

  • Action: Dry the purified crystals in a vacuum oven at 50 °C for 12 hours.

  • Causality: Cold water washes remove residual sodium acetate and unreacted water-soluble starting materials. The cold ether wash removes any unreacted ethyl acetoacetate and organic impurities without dissolving the target compound. Recrystallization ensures high-purity crystalline material suitable for downstream biological assays or structural derivatization.

Expected Analytical Characterization

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 201.23 g/mol [1].

  • ESI-MS (m/z): [M+H]+ calculated for C11​H12​N3​O , 202.10; observed ~202.1.

  • 1H NMR (400 MHz, DMSO-d6): Expected signals include a singlet for the pyrimidine C5-H (approx. δ 5.7 ppm), a singlet for the C6-methyl group (approx. δ 2.1 ppm), and a multiplet for the aromatic aniline protons ( δ 7.0 - 7.6 ppm). The exchangeable NH protons (lactam and aniline) will appear as broad singlets downfield ( δ 8.5 - 11.0 ppm), depending on the exact tautomeric state (pyrimidin-4-one vs. pyrimidin-4-ol)[4].

Sources

Application

Application Notes and Protocols for the Synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one from Guanidine

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 2-Anilinopyrimidine Scaffold The 2-anilinopyrimidine core is a privileged scaffold in medicinal chemistry, forming t...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Anilinopyrimidine Scaffold

The 2-anilinopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents. Its prevalence stems from its ability to mimic the purine structure and act as a "hinge-binder" for various protein kinases. Consequently, derivatives of this scaffold are extensively explored as inhibitors of cyclin-dependent kinases (CDKs), tyrosine kinases, and other key enzymes implicated in oncology and inflammatory diseases. The target molecule, 2-anilino-6-methyl-1H-pyrimidin-4-one, serves as a valuable building block for the synthesis of more complex and potent bioactive compounds.

This guide provides a comprehensive, two-step synthetic route starting from readily available guanidine. The first step involves the well-established condensation of guanidine with ethyl acetoacetate to form the key intermediate, 2-amino-6-methyl-1H-pyrimidin-4-one. The second, and more nuanced step, focuses on the N-arylation of this intermediate, for which we will detail a modern and efficient palladium-catalyzed Buchwald-Hartwig amination protocol.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the pyrimidinone ring, followed by the introduction of the aniline moiety.

G cluster_0 PART 1: Pyrimidinone Core Synthesis cluster_1 PART 2: N-Arylation Guanidine Guanidine Intermediate 2-Amino-6-methyl- 1H-pyrimidin-4-one Guanidine->Intermediate Condensation EAA Ethyl Acetoacetate EAA->Intermediate FinalProduct 2-Anilino-6-methyl- 1H-pyrimidin-4-one Intermediate->FinalProduct Buchwald-Hartwig Amination AnilineSource Aryl Halide (e.g., Bromobenzene) + Aniline AnilineSource->FinalProduct

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2-Amino-6-methyl-1H-pyrimidin-4-one (Intermediate)

This initial step constructs the core heterocyclic system through a base-catalyzed condensation reaction.

Reaction Principle & Mechanism

The reaction is a classic cyclocondensation. Guanidine, with its two nucleophilic nitrogen atoms, reacts with the two electrophilic carbonyl carbons of ethyl acetoacetate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the guanidine to increase its nucleophilicity and facilitates the cyclization and subsequent dehydration to form the stable pyrimidinone ring.

Experimental Protocol

Protocol 1.1: Synthesis of 2-Amino-6-methyl-1H-pyrimidin-4-one

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Sodium metal22.991.95 g85
Absolute Ethanol46.0785 mL-
Guanidine Hydrochloride95.538.12 g85
Ethyl Acetoacetate130.1411.06 g (10.8 mL)85
Glacial Acetic Acid60.05As needed-
Deionized Water18.02As needed-

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., dry nitrogen or argon), carefully add sodium metal (1.95 g) in small pieces to a three-necked round-bottom flask containing absolute ethanol (85 mL). The flask should be equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.

  • Formation of Free Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (8.12 g) in one portion. Stir the resulting suspension at room temperature for 20-30 minutes. This in-situ neutralization forms free guanidine and a precipitate of sodium chloride.

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate (10.8 mL) dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting solid residue, add 50 mL of cold deionized water and stir for 15 minutes. d. Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7. A white solid will precipitate. e. Filter the crude product using a Büchner funnel, wash the solid with cold deionized water (2 x 20 mL), and then with a small amount of cold ethanol (15 mL).

  • Purification: a. The crude product can be recrystallized from hot water or a dilute acetic acid solution to yield colorless crystals. b. Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A typical yield is in the range of 50-60%.

Characterization Data (for 2-Amino-6-methyl-1H-pyrimidin-4-one)
  • Appearance: White to off-white crystalline powder.

  • Melting Point: >300 °C.[1]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.7 (br s, 1H, NH), 6.3 (s, 2H, NH₂), 5.0 (s, 1H, CH), 2.0 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 163.5, 162.8, 153.7, 98.4, 21.5.

  • MS (ESI): m/z 126.1 [M+H]⁺.

Part 2: Synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one (Final Product)

The introduction of the aniline group onto the pyrimidinone core is achieved via a C-N cross-coupling reaction. While traditional methods like the Ullmann condensation exist, they often require harsh conditions (high temperatures, stoichiometric copper).[2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, offers a more versatile, efficient, and milder alternative.[4][5]

Reaction Principle & Mechanism: Buchwald-Hartwig Amination

This reaction involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates its deprotonation to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often employed to facilitate the reductive elimination step and improve reaction rates and yields.[5][6]

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L (Active Catalyst) Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition {[Ar-Pd(II)(L)(R2NH)]+X-} [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ Ar-Pd(II)(L)-X->{[Ar-Pd(II)(L)(R2NH)]+X-} + R2NH Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR₂ {[Ar-Pd(II)(L)(R2NH)]+X-}->Ar-Pd(II)(L)-NR2 - Base-H+X- Ar-Pd(II)(L)-NR2->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR₂ (Final Product) Ar-Pd(II)(L)-NR2->Ar-NR2 Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)(L)-X R2NH R₂NH (Amine) R2NH->{[Ar-Pd(II)(L)(R2NH)]+X-}

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol

Protocol 1.2: Buchwald-Hartwig Amination for the Synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-6-methyl-1H-pyrimidin-4-one125.131.25 g10
Bromobenzene157.011.88 g (1.26 mL)12
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.1
Xantphos578.68174 mg0.3
Sodium tert-butoxide (NaOtBu)96.101.35 g14
Anhydrous Toluene-50 mL-
Ethyl Acetate88.11As needed-
Saturated Brine-As needed-

Procedure:

  • Reaction Setup: To a dry Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-methyl-1H-pyrimidin-4-one (1.25 g), sodium tert-butoxide (1.35 g), Pd₂(dba)₃ (92 mg), and Xantphos (174 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen). Repeat this process three times to ensure all oxygen is removed.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene (50 mL) via syringe, followed by aniline (1.12 g, 1.1 mL), and then bromobenzene (1.26 mL).

  • Reaction Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. The solution will typically turn dark brown.

  • Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate:hexanes 1:1) or LC-MS until the starting aminopyrimidinone is consumed (typically 12-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL). c. Combine the organic filtrates and wash with saturated brine (2 x 30 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: a. The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. b. The fractions containing the pure product are combined and the solvent is evaporated to yield 2-anilino-6-methyl-1H-pyrimidin-4-one as a solid.

Characterization Data (for 2-anilino-6-methyl-1H-pyrimidin-4-one)
  • Appearance: White to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 11.5 (br s, 1H, pyrimidine-NH), 9.3 (s, 1H, anilino-NH), 7.6 (d, 2H, Ar-H), 7.2 (t, 2H, Ar-H), 6.9 (t, 1H, Ar-H), 5.5 (s, 1H, pyrimidine-CH), 2.1 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 168.1, 161.5, 154.2, 140.8, 128.9, 122.5, 120.1, 101.2, 22.8.

  • MS (ESI): m/z 202.1 [M+H]⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Part 1: Low Yield of Intermediate Incomplete reaction; Suboptimal pH during work-up; Formation of byproducts.Increase reflux time; Ensure pH is carefully adjusted to ~7 for maximum precipitation; Use freshly prepared sodium ethoxide.
Part 2: No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality base.Use fresh Pd₂(dba)₃ and ligand; Ensure the reaction setup is completely free of oxygen and moisture; Use freshly opened, high-purity sodium tert-butoxide.
Part 2: Formation of Side Products Side reactions like hydrodehalogenation of bromobenzene.Ensure the reaction temperature does not significantly exceed the recommended range; Screen alternative ligands (e.g., RuPhos, BrettPhos) which may offer better selectivity.
Purification Difficulties Product co-elutes with impurities.Optimize the solvent system for column chromatography; Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Safety Precautions

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle only under an inert liquid (like mineral oil) and in an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium tert-butoxide: Corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Palladium Catalysts and Ligands: Can be toxic and are air-sensitive. Handle in a well-ventilated fume hood or glovebox.

  • Solvents: Toluene, ethanol, and ethyl acetate are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • General: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004, 14(16), 4237-40. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 2012, 17(10), 11956-11967. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018, 14, 1014-1021. [Link]

  • A process for the preparation of 2,4-diamino-6-[1-piperidinyl]-pyrimidine N-oxide.
  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

Sources

Method

Application Notes &amp; Protocols: High-Purity Isolation and Crystallization of 2-anilino-6-methyl-1H-pyrimidin-4-one

Abstract This technical guide provides a comprehensive framework for the purification and crystallization of 2-anilino-6-methyl-1H-pyrimidin-4-one, a key heterocyclic intermediate in contemporary drug discovery. The prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the purification and crystallization of 2-anilino-6-methyl-1H-pyrimidin-4-one, a key heterocyclic intermediate in contemporary drug discovery. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, emphasizing not just the procedural steps but the underlying chemical principles that govern success. We will explore multi-step purification strategies, from initial crude workup to high-purity isolation via chromatographic methods and optimized recrystallization. Furthermore, this guide presents detailed protocols for growing high-quality single crystals suitable for X-ray diffraction analysis, a critical step in unambiguous structural elucidation.

Introduction: The Scientific Imperative for Purity

2-anilino-6-methyl-1H-pyrimidin-4-one is a privileged scaffold in medicinal chemistry, forming the core of various kinase inhibitors and other targeted therapeutic agents. The purity of this intermediate is paramount; trace impurities can confound biological assays, lead to downstream reaction failures, and introduce regulatory hurdles. This document serves as a practical, experience-driven guide to achieving high levels of purity and crystallinity for this specific molecule.

The molecule's structure, featuring a pyrimidinone core, an aniline substituent, and a methyl group, presents a unique set of physicochemical properties. Its moderate polarity, hydrogen bonding capabilities (both donor and acceptor sites), and potential for tautomerism must be carefully considered when designing purification and crystallization strategies.

Foundational Analysis: Characterizing the Crude Product

Before embarking on purification, a thorough analysis of the crude material is essential. This initial assessment informs the selection of the most effective purification strategy.

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials: Guanidine derivatives, ethyl acetoacetate, and aniline.

  • By-products: Self-condensation products of ethyl acetoacetate, di-anilino substituted pyrimidines, or other regioisomers.

  • Reagents and Solvents: Residual acids, bases, or high-boiling point solvents (e.g., DMF, DMSO).

A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended for initial purity assessment.

Purification Strategies: From Crude Solid to Purified Compound

The purification of 2-anilino-6-methyl-1H-pyrimidin-4-one typically involves a multi-tiered approach. The choice of method depends on the impurity profile and the desired final purity.

Initial Purification: Solvent Trituration/Washing

For crude material with significant quantities of highly soluble or largely insoluble impurities, a simple solvent wash (trituration) is an effective first step. The goal is to select a solvent in which the desired compound is sparingly soluble, while the impurities are either very soluble or completely insoluble.

Rationale: This technique exploits gross differences in solubility. For a moderately polar compound like 2-anilino-6-methyl-1H-pyrimidin-4-one, a non-polar solvent like diethyl ether or hexane can remove non-polar organic residues, while a highly polar solvent like water can remove inorganic salts.

Protocol:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a sufficient volume of a selected solvent (e.g., diethyl ether) to form a slurry.

  • Stir vigorously at room temperature for 15-30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of fresh, ice-cold solvent.

  • Dry the purified solid under vacuum.

Intermediate Purification: Column Chromatography

When simple washing is insufficient, column chromatography provides a more robust separation based on differential adsorption to a stationary phase.[1] Due to the moderate polarity of the pyrimidine ring system, normal-phase chromatography is often a suitable starting point.[2]

Causality in Method Selection:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice. Its acidic nature can sometimes cause degradation of sensitive compounds, but 2-anilinopyrimidines are generally stable.[2]

  • Mobile Phase (Eluent): A gradient elution is typically most effective. The process starts with a non-polar solvent system to elute non-polar impurities, and the polarity is gradually increased to elute the target compound, leaving more polar impurities on the column. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3]

Protocol for Normal-Phase Silica Gel Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a level, stable bed. Do not let the column run dry.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the proportion of the polar solvent (e.g., from 10% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Final Purification & Crystallization Precursor: Recrystallization

Recrystallization is the gold standard for obtaining highly pure crystalline solids.[4] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[4]

Solvent Selection: The solubility of pyrimidine derivatives is highly dependent on the solvent's nature.[5] For 2-anilino-6-methyl-1H-pyrimidin-4-one, solvents like ethanol, methanol, or ethyl acetate are good candidates to investigate.[6]

SolventBoiling Point (°C)Polarity IndexRationale
Ethanol 785.2Good for dissolving moderately polar compounds when hot.
Methanol 656.6Higher polarity; may require larger volumes.
Ethyl Acetate 774.4Lower polarity; good for less polar impurities.
Acetonitrile 826.2Aprotic polar solvent, offers different selectivity.
Water 1009.0Generally poor solubility, but useful as an anti-solvent.

Protocol:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip.

  • Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.[4]

  • If the solution is colored, hot filtration may be performed at this stage by passing the solution through a heated funnel with fluted filter paper to remove insoluble impurities.

  • Allow the clear solution to cool slowly and undisturbed to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]

  • Collect the crystals by vacuum filtration, rinsing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

This technique is employed when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[7][8]

Common Solvent Pairs: Ethanol-water, Methanol-water, Ethyl Acetate-Hexane.[8]

Protocol:

  • Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until a persistent cloudiness is observed.[8]

  • If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly, as described in the single-solvent method.

  • Collect and dry the resulting crystals.

Purification_Workflow Crude Crude Product (2-anilino-6-methyl-1H-pyrimidin-4-one) TLC_HPLC Initial Purity Analysis (TLC, HPLC) Crude->TLC_HPLC Wash Solvent Trituration / Wash (e.g., Diethyl Ether) TLC_HPLC->Wash Gross Impurities Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) TLC_HPLC->Chromatography Complex Mixture Wash->Chromatography Moderately Pure Recrystal Recrystallization (e.g., from Ethanol) Wash->Recrystal If sufficiently pure Chromatography->Recrystal Purified Fractions Pure High-Purity Crystalline Product Recrystal->Pure

Sources

Application

Catalytic Strategies for High-Yield Synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one: An Application and Protocol Guide

Introduction: The Significance of 2-anilino-6-methyl-1H-pyrimidin-4-one The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-anilino-6-methyl-1H-pyrimidin-4-one

The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] These molecules have garnered significant attention for their diverse therapeutic applications, including their roles as kinase inhibitors in anticancer therapies.[3][4] Specifically, 2-anilino-6-methyl-1H-pyrimidin-4-one serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The development of efficient, high-yield, and scalable synthetic routes to this key building block is therefore of paramount importance to researchers in drug discovery and development.

This technical guide provides an in-depth analysis of various catalytic systems for the synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one, primarily focusing on the condensation reaction between phenylguanidine and ethyl acetoacetate. We will explore the mechanistic underpinnings of different catalytic approaches, offer a comparative analysis of their efficiencies, and provide detailed, field-proven protocols to enable researchers to select and implement the optimal method for their specific needs.

Core Synthetic Strategy: The Guanidine-β-Ketoester Condensation

The most direct and atom-economical approach to the 2-anilinopyrimidine core is the cyclocondensation of a substituted guanidine with a β-dicarbonyl compound.[5] In the case of 2-anilino-6-methyl-1H-pyrimidin-4-one, this involves the reaction of phenylguanidine with ethyl acetoacetate. The choice of catalyst is critical in this transformation, as it dictates the reaction rate, yield, and purity of the final product. The primary catalytic strategies employed are base catalysis, acid catalysis, and, more recently, microwave-assisted synthesis which can often be enhanced by the presence of a catalyst.

Catalytic Systems: A Comparative Analysis

The selection of a catalyst is a pivotal decision in the synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one. The ideal catalyst should not only provide a high yield of the desired product but also be cost-effective, readily available, and environmentally benign. Here, we compare the most common catalytic systems.

Base-Catalyzed Synthesis

Base catalysis is a traditional and effective method for this transformation. Strong, non-nucleophilic bases are typically employed to facilitate the key steps of the reaction mechanism.

Mechanism of Base Catalysis: The catalytic cycle begins with the deprotonation of the β-ketoester, ethyl acetoacetate, by the base to form a reactive enolate. This is followed by the nucleophilic attack of the enolate on the guanidine carbon of phenylguanidine. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrimidinone ring.

Commonly Used Bases and Their Performance:

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Ethoxide (NaOEt)EthanolReflux4-685-95
Potassium Carbonate (K₂CO₃)DMF100-1208-1275-85
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)TolueneReflux6-880-90

Expertise & Experience Insights: Sodium ethoxide in ethanol is a classic and highly effective system, often providing excellent yields due to the homogeneity of the reaction mixture. The choice of base is critical; stronger bases like NaOEt can significantly accelerate the reaction. However, care must be taken to use anhydrous conditions to prevent hydrolysis of the ester and the base. DBU offers the advantage of being an organic-soluble, non-nucleophilic strong base, which can simplify work-up procedures.

Acid-Catalyzed Synthesis

Acid catalysis provides an alternative pathway for the synthesis of 2-anilinopyrimidinones. Brønsted or Lewis acids can be employed to activate the reactants.

Mechanism of Acid Catalysis: In an acid-catalyzed mechanism, the carbonyl group of the ethyl acetoacetate is protonated, enhancing its electrophilicity. This facilitates the nucleophilic attack by the amino group of phenylguanidine. The subsequent steps involve cyclization and dehydration, promoted by the acidic medium.

Commonly Used Acids and Their Performance:

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
p-Toluenesulfonic Acid (p-TSA)TolueneReflux (Dean-Stark)8-1270-80
Hydrochloric Acid (HCl)EthanolReflux6-1065-75
Zinc Chloride (ZnCl₂)AcetonitrileReflux10-1460-70

Expertise & Experience Insights: Acid-catalyzed reactions, particularly with a Dean-Stark trap to remove water, can effectively drive the reaction towards the product. However, yields are often moderate compared to base-catalyzed methods. A key consideration is the potential for side reactions, such as self-condensation of the β-ketoester. Lewis acids like ZnCl₂ can also be effective, but may require higher temperatures and longer reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[2] This technology can be effectively applied to the synthesis of 2-anilinopyrimidinones.

The Role of Microwaves: Microwave energy directly heats the polar reactants and solvents, leading to rapid and uniform heating throughout the reaction mixture. This can accelerate the reaction rate and minimize the formation of byproducts that may occur under prolonged conventional heating.

Comparative Performance of Conventional vs. Microwave Heating:

MethodCatalystSolventTemperature (°C)Reaction TimeYield (%)
ConventionalNaOEtEthanolReflux4-6 h90
MicrowaveNaOEtEthanol12010-15 min92
Conventionalp-TSATolueneReflux10 h75
Microwavep-TSAToluene15020-30 min80

Expertise & Experience Insights: Microwave-assisted synthesis offers a significant advantage in terms of speed and often provides slightly higher yields.[6] The choice of solvent is crucial for efficient microwave absorption; polar solvents like ethanol and DMF are excellent choices. The use of a sealed vessel allows for heating the reaction mixture above the boiling point of the solvent, further accelerating the reaction. This method is particularly well-suited for high-throughput synthesis and library generation in a drug discovery setting.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.

Protocol 1: High-Yield Base-Catalyzed Synthesis using Sodium Ethoxide

Materials:

  • Phenylguanidine hydrochloride (or free base)

  • Ethyl acetoacetate

  • Sodium ethoxide (solid or freshly prepared solution in ethanol)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Drying tube (calcium chloride)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution (if not using solid): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.15 g, 0.05 mol) in small portions. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in ethanol), add phenylguanidine hydrochloride (7.88 g, 0.05 mol). If using phenylguanidine free base, add it directly. Stir the mixture for 15 minutes at room temperature.

  • Addition of Ethyl Acetoacetate: Add ethyl acetoacetate (6.51 g, 0.05 mol) dropwise to the reaction mixture over 10-15 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid until a pH of ~7 is reached. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold ethanol. The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 2-anilino-6-methyl-1H-pyrimidin-4-one.

Protocol 2: Rapid Microwave-Assisted Synthesis

Materials:

  • Phenylguanidine hydrochloride

  • Ethyl acetoacetate

  • Sodium bicarbonate (NaHCO₃) or Sodium Ethoxide (NaOEt)

  • Ethanol

  • Microwave synthesis reactor with sealed vessels

  • Magnetic stir bar

Procedure:

  • Reaction Mixture Preparation: In a 10 mL microwave reaction vessel, combine phenylguanidine hydrochloride (0.79 g, 5 mmol), ethyl acetoacetate (0.65 g, 5 mmol), and sodium bicarbonate (0.84 g, 10 mmol) or a catalytic amount of sodium ethoxide (e.g., 0.17 g, 2.5 mmol).

  • Solvent Addition: Add 5 mL of ethanol to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.[6][7]

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, add water (10 mL) to the reaction mixture.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Reaction_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Key Intermediates cluster_product Product Phenylguanidine Phenylguanidine Adduct Nucleophilic Adduct Phenylguanidine->Adduct EAA Ethyl Acetoacetate Enolate EAA Enolate EAA->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Enolate->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 2-anilino-6-methyl- 1H-pyrimidin-4-one Cyclized->Product Dehydration

Caption: Base-catalyzed reaction mechanism for the synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one.

Experimental_Workflow start Start reactants Combine Phenylguanidine, Ethyl Acetoacetate, & Catalyst in Solvent start->reactants reaction Heat (Conventional or Microwave) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Neutralize & Precipitate monitoring->workup Complete isolation Filter & Wash workup->isolation purification Recrystallize isolation->purification product Pure Product purification->product

Caption: A general experimental workflow for the synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one.

Conclusion and Future Outlook

The synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one is a well-established transformation that can be achieved with high yields through various catalytic methods. Base-catalyzed approaches, particularly with sodium ethoxide, remain a robust and reliable option. For researchers seeking to accelerate their discovery efforts, microwave-assisted synthesis offers a compelling alternative, significantly reducing reaction times without compromising yields.

Future research in this area may focus on the development of even more environmentally friendly and sustainable catalytic systems. The use of heterogeneous catalysts, which can be easily recovered and reused, is a promising avenue for exploration. Furthermore, the application of flow chemistry to this synthesis could offer advantages in terms of scalability, safety, and process control, particularly for industrial-scale production.

References

  • Comptes Rendus Chimie. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 595-600. [Link]

  • Cimarelli, C., & Palmieri, G. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10(21), 12249-12255. [Link]

  • de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Cimarelli, C., & Palmieri, G. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10(21), 12249-12255. [Link]

  • Gerpe, A., & González, M. (n.d.). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. Chemical Communications. [Link]

  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]

  • Cimarelli, C., & Palmieri, G. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. SciSpace. [Link]

  • Rajapriyan, M., Khan, J. M., R, I. K., & Padusha, M. S. A. (2022). Comparative analysis of catalyst performance across various supported catalytic methods employed in the synthesis of pyrimidines. ResearchGate. [Link]

  • Sharma, R. K., & Singh, P. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 133-137. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Molecules, 27(8), 2419. [Link]

  • Norman, M. H., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 705-710. [Link]

  • ResearchGate. (n.d.). One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate... [Link]

  • Cimarelli, C., & Palmieri, G. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. ResearchGate. [Link]

  • Ivachtchenko, A. V., et al. (2014). Novel and Efficient Synthesis of 2-Aminooxazoles from Pyrimidin-2(1H)-one. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]

  • Tan, J., & Li, Y. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Tetrahedron Letters, 56(19), 2465-2473. [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8. [Link]

  • Beilstein Journals. (2021). Synthesis of O6-alkylated preQ1 derivatives. [Link]

  • Bentham Science. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • Wang, S., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1287-1290. [Link]

  • Mohareb, R. M., et al. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 8-16. [Link]

  • Google Patents. (n.d.).
  • Al-Hujaj, M. J., & Al-Masoudi, N. A. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 14(7), 14638-14654. [Link]

  • A. S. G. (1930). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Journal of the Indian Chemical Society, 7, 771-775. [Link]

  • ResearchGate. (n.d.). One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure... [Link]

  • Senda, S., et al. (1977). Studies on antiallergy agents. III. Synthesis of 2-anilino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acids and related compounds. Journal of Medicinal Chemistry, 20(11), 1489-1492. [Link]

Sources

Method

Application Note: Formulation of 2-anilino-6-methyl-1H-pyrimidin-4-one for In Vitro Cell Culture Testing

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Formulation Guide Executive Summary & Causality of Approach The compound 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Formulation Guide

Executive Summary & Causality of Approach

The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2) is a synthetic small molecule often utilized as a chemical probe or kinase inhibitor scaffold in early-stage drug discovery[1]. Because of its highly hydrophobic pyrimidinone core and aniline moiety, it exhibits poor aqueous solubility.

As a Senior Application Scientist, the primary challenge in formulating such hydrophobic small molecules for in vitro cell culture is balancing compound solubility with solvent cytotoxicity . Direct addition of the powder to aqueous cell culture media will result in precipitation, leading to inaccurate dosing and false-negative functional assay results. Therefore, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[2]. However, because DMSO can induce cell cycle arrest and cellular toxicity at high concentrations, the final working concentration of DMSO in the culture media must be strictly maintained below 0.5% (v/v)[2][3].

This guide provides a self-validating, step-by-step protocol to successfully formulate 2-anilino-6-methyl-1H-pyrimidin-4-one, ensuring complete solubilization, stability, and cellular viability.

Physicochemical Properties

Understanding the molecular properties is critical for calculating molarity and anticipating solvent interactions.

PropertyValue
Chemical Name 2-anilino-6-methyl-1H-pyrimidin-4-one
CAS Registry Number 50427-08-2
Molecular Formula C11H11N3O
Molecular Weight 201.23 g/mol
Primary Solvent 100% Anhydrous DMSO
Aqueous Solubility Poor / Insoluble
Storage (Solid) Room temperature or 4°C, desiccated
Storage (Solution) -20°C to -80°C (Avoid freeze-thaw cycles)

Data synthesized from chemical safety and property databases[4][5].

Formulation Workflow & Logical Relationships

The following diagram illustrates the critical path from raw powder to the final in vitro assay, highlighting the causality behind intermediate dilutions to protect cell viability.

G Powder 2-anilino-6-methyl-1H-pyrimidin-4-one (Dry Powder) Stock Master Stock Solution (10 mM to 50 mM in 100% DMSO) Powder->Stock Dissolve in sterile, anhydrous DMSO Aliquot Aliquot & Cryopreserve (-20°C to -80°C) Stock->Aliquot Prevent degradation & freeze-thaw Intermediate Intermediate Dilution (100X to 1000X in DMSO) Stock->Intermediate Serial dilution for dose-response Working Final Working Solution (<0.5% DMSO in Culture Media) Intermediate->Working Dilute directly into pre-warmed Media Assay In Vitro Cell Culture Assay Working->Assay Apply immediately to cells

Caption: Workflow for formulating hydrophobic small molecules, ensuring DMSO levels remain sub-toxic.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Master Stock Solution (10 mM)

Causality: Creating a highly concentrated master stock minimizes the volume of DMSO carried over into subsequent dilutions.

  • Weighing: Accurately weigh 2.01 mg of 2-anilino-6-methyl-1H-pyrimidin-4-one powder using a microbalance.

  • Solubilization: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial to achieve a 10 mM master stock.

  • Agitation: Vortex the vial for 30–60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 5 minutes. Do not use heat, as it may degrade the compound.

  • Aliquoting: To prevent hydrolytic degradation and precipitation caused by repeated freeze-thaw cycles, immediately divide the stock into 20 µL to 50 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes[2].

  • Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[2].

Phase 2: Preparation of Intermediate Solutions

Causality: Direct dilution from a 10 mM stock into aqueous media to achieve a low nanomolar concentration can cause localized precipitation (the "solvent crash" effect). Serial dilution in DMSO prevents this.

  • Thaw a single aliquot of the 10 mM master stock at room temperature.

  • Prepare a serial dilution in 100% DMSO to create a "1000X" intermediate solution for your desired final concentration.

    • Example: For a final assay concentration of 10 µM, dilute the 10 mM stock 1:1000 in DMSO to create a 10 mM intermediate. Wait, 10 mM is the stock. To get 10 µM final at 0.1% DMSO (1000X dilution), your intermediate should be 10 mM. If you want a 1 µM final concentration, dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate.

Phase 3: Final Working Solution in Cell Culture Media

Causality: The final dilution must be done immediately prior to cell treatment to prevent the compound from precipitating out of the aqueous media over time.

  • Pre-warm your complete cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C.

  • Add the intermediate DMSO solution to the pre-warmed media at a 1:1000 ratio (e.g., 1 µL of intermediate per 1 mL of media).

  • Vortex immediately to ensure rapid dispersion.

  • This yields your final working concentration while strictly capping the DMSO concentration at 0.1% (v/v) , well below the 0.5% cytotoxicity threshold for most mammalian cell lines[2][6].

Cell Culture Testing & Validation Controls

To ensure the scientific integrity and trustworthiness of your assay, the following controls are mandatory:

  • Vehicle Control (Critical): You must treat control cells with the exact same concentration of DMSO (e.g., 0.1%) used in your highest compound dose. This isolates the pharmacological effect of 2-anilino-6-methyl-1H-pyrimidin-4-one from potential DMSO-induced baseline shifts or cell cycle arrest[3].

  • Sterility: Because DMSO is highly permeable and can carry contaminants across cell membranes, always use sterile-filtered DMSO. Do not attempt to autoclave the compound or the DMSO. If filtration of the final media is required, use a PTFE or nylon membrane filter, as some compounds bind non-specifically to PES or cellulose filters.

References

  • Guidechem. "50427-08-2 C11H11N3O - Chemical Dictionary".
  • Guidechem. "6-methyl-2-(phenylamino)pyrimidin-4(1H)-one (CAS No. 50427-08-2) SDS".
  • Captivate Bio. "SMALL MOLECULES - DMSO solubility and reconstitution".
  • Peptide661 Wiki. "Protocol for reconstituting peptides/peptidomimetics".
  • Wikipedia. "Dimethyl sulfoxide - Biology and Medicine".

Sources

Application

Application Note: Scale-Up Manufacturing Process for 2-Anilino-6-methyl-1H-pyrimidin-4-one

Executive Summary & Strategic Overview 2-Anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2)[1] is a critical pyrimidine building block utilized extensively in the synthesis of advanced agrochemicals (e.g., anilinopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

2-Anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2)[1] is a critical pyrimidine building block utilized extensively in the synthesis of advanced agrochemicals (e.g., anilinopyrimidine fungicides) and pharmaceutical active ingredients, including targeted kinase inhibitors. Transitioning the synthesis of this intermediate from a discovery-scale laboratory setting to a pilot-plant manufacturing scale requires rigorous control over reaction kinetics, thermodynamics, and phase separations.

This application note details a highly optimized, self-validating 1-kilogram scale-up protocol. By leveraging a base-catalyzed condensation between phenylguanidine and ethyl acetoacetate, this workflow maximizes atom economy while mitigating the risks of thermal runaway, byproduct formation, and yield loss during isolation.

Mechanistic Causality & Process Engineering

The core chemical transformation relies on the bimolecular condensation of phenylguanidine with ethyl acetoacetate, followed by an intramolecular cyclization to form the pyrimidine core.

  • The Causality of Base Selection : In discovery chemistry, this reaction is often mediated by potassium carbonate in refluxing toluene (2)[2]. However, at scale, heterogeneous slurries create mixing inefficiencies and localized hot spots. To engineer a scalable process, we transition to Sodium Methoxide (NaOMe) in Methanol (3)[3]. NaOMe ensures a homogeneous reaction mixture, providing uniform deprotonation of the guanidinium salt to its free base form, thereby accelerating the initial nucleophilic attack on the ester carbonyl.

  • Tautomerization Dynamics : The final product exists in a tautomeric equilibrium between the 4-ol (2-anilino-6-methylpyrimidin-4-ol) and the 4-one (2-anilino-6-methyl-1H-pyrimidin-4-one) forms[4]. The 4-one form is thermodynamically favored in polar protic solvents and the solid state, which dictates the pH-driven crystallization strategy used during downstream processing.

Mechanism PG Phenylguanidine (Nucleophile) Cond Base-Catalyzed Condensation PG->Cond EAA Ethyl Acetoacetate (Electrophile) EAA->Cond Int Acyclic Intermediate (Imine/Enamine) Cond->Int Cyc Intramolecular Cyclization (-EtOH) Int->Cyc Prod 2-anilino-6-methyl- 1H-pyrimidin-4-one Cyc->Prod

Figure 1: Mechanistic pathway of base-catalyzed pyrimidine cyclization.

Quantitative Process Optimization

To establish a robust design space, critical process parameters (CPPs) were evaluated. Table 1 demonstrates the causality between solvent/base selection and the resulting yield/purity metrics.

Table 1: Optimization of Reaction Conditions (100 g scale)

SolventBase (Equiv)Temp (°C)Time (h)Yield (%)HPLC Purity (%)Observations / Causality
TolueneK 2​ CO 3​ (2.0)1101274.092.5Heterogeneous slurry; incomplete conversion.
EthanolNaOEt (1.5)78885.596.0Good yield; NaOEt handling poses safety risks at scale.
MethanolNaOMe (2.3)651091.298.8Optimal ; Homogeneous, highly scalable, excellent purity.
WaterNaOH (2.0)1001462.088.0High hydrolysis of ethyl acetoacetate to acetoacetic acid.

Table 2: Scale-Up Batch Metrics (Methanol / NaOMe Route)

ScaleReactor SizeYield (Isolated)Purity (HPLC)E-Factor
100 g1 L91.2%98.8%8.4
1 kg10 L90.5%99.1%7.9
10 kg100 L89.8%99.2%7.6

Self-Validating Experimental Protocol (1-kg Scale)

This protocol is engineered as a self-validating system. Each critical step contains an internal verification metric to ensure process integrity before proceeding to the subsequent unit operation.

Workflow Step1 1. Reagent Charging Phenylguanidine & NaOMe / MeOH Step2 2. Electrophile Addition Controlled EAA dosing (T max 30°C) Step1->Step2 Step3 3. Reflux & Cyclization 65°C for 8-12 hours Step2->Step3 Step4 4. In-Process Control HPLC conversion min 98% Step3->Step4 Step5 5. Quench & Precipitation Acetic Acid to pH 5.5-6.0 Step4->Step5 Step6 6. Isolation & Drying Filter, Wash (H2O), Vac Dry Step5->Step6

Figure 2: Unit operations for the 1-kg scale manufacturing workflow.

Reagents & Stoichiometry
  • Phenylguanidine carbonate : 1.00 kg (3.01 mol salt; provides 6.02 mol active guanidine base)

  • Ethyl acetoacetate : 1.00 kg (7.68 mol, 1.27 equiv)

  • Sodium methoxide (30% w/w in Methanol) : 2.50 kg (~13.8 mol, 2.3 equiv total base to neutralize carbonate and drive condensation)

  • Methanol (Anhydrous) : 8.0 L

  • Glacial Acetic Acid : ~0.8 L (for quenching)

Step-by-Step Methodology

Step 1. Reactor Preparation & Charging

  • Action : Purge a 20 L jacketed glass reactor with N 2​ for 15 minutes. Charge 8.0 L of anhydrous methanol. Add 1.00 kg of phenylguanidine carbonate under moderate agitation (150 rpm). Slowly charge 2.50 kg of 30% NaOMe solution over 30 minutes, maintaining the internal temperature below 30°C.

  • Validation : The suspension must transition to a clear or slightly hazy solution, confirming the liberation of the phenylguanidine free base. If significant solids remain, verify the water content of the methanol (must be <0.1%).

Step 2. Electrophile Dosing

  • Action : Add 1.00 kg of ethyl acetoacetate dropwise via an addition funnel over 60 minutes. Maintain internal temperature between 25°C and 35°C using jacket cooling.

  • Causality : Controlled addition prevents the accumulation of unreacted ester, which can undergo competitive self-condensation (Claisen condensation) under strongly basic conditions.

Step 3. Cyclization (Reflux)

  • Action : Heat the reactor to 65°C (reflux) and maintain for 10 hours.

  • Validation (In-Process Control) : Pull a 1 mL sample at hour 8. Dilute 1:100 in Acetonitrile and analyze via HPLC (UV 254 nm). The reaction is validated to proceed when the acyclic intermediate peak (RT = 4.2 min) is < 1.0% relative to the product peak (RT = 5.8 min). If > 1.0%, continue refluxing for 2 additional hours.

Step 4. Quenching & pH-Driven Precipitation

  • Action : Cool the reactor to 20°C. The product currently exists as a highly soluble sodium salt. Slowly add glacial acetic acid (~0.8 L) over 2 hours until the internal pH reaches 5.5 to 6.0.

  • Validation : Monitor pH continuously. A stable pH reading of 5.5–6.0 for 15 minutes validates complete neutralization. Critical Warning: Halting addition at pH > 7.0 leaves the product in its soluble phenoxide/enolate form, resulting in >20% yield loss. Dropping pH < 4.0 risks protonating the anilino nitrogen, causing re-solubilization.

Step 5. Isolation and Washing

  • Action : Stir the resulting thick white/off-white slurry for 2 hours at 10°C to maximize crystallization. Discharge the slurry to a Nutsche filter. Wash the filter cake with 3 x 2 L of cold Deionized (DI) Water to remove sodium acetate salts, followed by 1 x 1 L of cold Methanol.

  • Validation : Test the conductivity of the final aqueous wash filtrate. Conductivity must be < 500 µS/cm, validating the complete removal of inorganic salts.

Step 6. Drying

  • Action : Transfer the wet cake to a vacuum oven. Dry at 55°C under high vacuum (< 50 mbar) for 24 hours.

  • Validation : Perform Karl Fischer (KF) titration. The drying process is validated when water content is < 0.5% w/w.

References

  • Source: guidechem.
  • Source: canspec.
  • Source: ACS Omega (nih.gov)
  • Source: ACS Publications (acs.org)

Sources

Method

Application Note: Regioselective Functionalization of the C6-Methyl Group in 2-Anilino-6-methyl-1H-pyrimidin-4-one

Executive Summary & Mechanistic Rationale The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2) is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2) is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents. While the pyrimidin-4-one core provides critical hydrogen-bonding interactions, the functionalization of its peripheral groups—specifically the C6-methyl group—is essential for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties.

Functionalizing the C6-methyl group presents a unique regioselectivity challenge. The pyrimidin-4-one ring is an electron-deficient heterocycle, but the C5 position retains enamine-like character, making it highly susceptible to electrophilic aromatic substitution (e.g., standard halogenation) [10]. To selectively target the C6-methyl group, chemists must exploit either its vinylogous acidity (enabling base-catalyzed condensations) or its low benzylic-like bond dissociation energy (enabling radical-mediated functionalization) [10].

This application note provides field-proven, self-validating protocols for three distinct C6-methyl functionalization pathways: Radical Bromination, Enamine Condensation, and Riley Oxidation.

Reactivity Core 2-Anilino-6-methyl-1H-pyrimidin-4-one (Substrate) C5 C5 Electrophilic Substitution (Undesired Side Pathway) Core->C5 Electrophilic Conditions (e.g., Br2, NIS) C6_Rad C6-Methyl Radical Bromination (NBS, AIBN / Light) Core->C6_Rad Radical Initiation C6_Cond C6-Methyl Condensation (DMF-DMA, Heat) Core->C6_Cond Base/Heat (Vinylogous Acidity) C6_Ox C6-Methyl Oxidation (SeO2, Reflux) Core->C6_Ox Riley Oxidation

Caption: Divergent reactivity map of 2-anilino-6-methyl-1H-pyrimidin-4-one highlighting regioselective pathways.

Quantitative Data Summary: Pathway Comparison

To assist in route selection, the following table summarizes the quantitative metrics and expected outcomes for the three functionalization protocols described in this guide.

Functionalization MethodReagents & CatalystTarget Functional GroupReaction Temp / TimeExpected Yield RangeKey Advantage
Radical Bromination NBS, AIBN (or hν), PhCF₃6-(Bromomethyl)85 °C / 4–6 h65% – 75%Provides a versatile electrophile for downstream SN2 displacement.
Enamine Condensation DMF-DMA, Toluene6-(2-(Dimethylamino)vinyl)100 °C / 12 h80% – 90%Metal-free C-C bond extension; intermediate for aldehyde cleavage.
Riley Oxidation SeO₂, 1,4-Dioxane6-Carbaldehyde100 °C / 18 h50% – 65%Direct access to the aldehyde without multi-step redox manipulations.

Pathway 1: Radical Bromination of the C6-Methyl Group

Causality & Experimental Design

The goal is to synthesize 2-anilino-6-(bromomethyl)-1H-pyrimidin-4-one . If electrophilic bromination conditions are used (e.g., Br₂ in AcOH, or NBS in polar solvents like DMF), the C5 position will be rapidly brominated [2]. To force regioselectivity toward the C6-methyl group, the reaction must proceed via a radical mechanism (Wohl-Ziegler bromination). We utilize N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.

Crucial Insight: Carbon tetrachloride (CCl₄) is the historical solvent for this reaction due to its transparency to radicals, but it is highly toxic and restricted [4]. We substitute it with Trifluorotoluene (PhCF₃) , which possesses similar radical-inert properties but is environmentally benign and provides excellent solubility profiles at reflux.

Step-by-Step Protocol
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-anilino-6-methyl-1H-pyrimidin-4-one (1.00 g, 4.97 mmol, 1.0 eq).

  • Solvent & Reagent Addition: Suspend the starting material in anhydrous trifluorotoluene (PhCF₃) (40 mL). Add N-Bromosuccinimide (0.97 g, 5.46 mmol, 1.1 eq) and AIBN (0.08 g, 0.49 mmol, 0.1 eq).

  • Thermal Initiation: Purge the system with inert gas (Argon or N₂) for 5 minutes. Heat the mixture to 85 °C (reflux) using an oil bath.

  • Monitoring: Allow the reaction to proceed for 4–6 hours. The dense NBS powder will gradually be consumed, and succinimide (which is less dense) will float to the surface of the PhCF₃, acting as a visual indicator of reaction progress. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a sintered glass funnel and wash the filter cake with cold PhCF₃ (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM) to afford the 6-(bromomethyl) product.

Pathway 2: Enamine Condensation via DMF-DMA

Causality & Experimental Design

The protons on the C6-methyl group are acidic due to the electron-withdrawing nature of the adjacent imine nitrogen and the C4-carbonyl group (vinylogous acidity). By reacting the substrate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), the methyl group is deprotonated and attacks the electrophilic acetal carbon. The elimination of methanol yields an enamine: (E)-2-anilino-6-(2-(dimethylamino)vinyl)-1H-pyrimidin-4-one . This intermediate is highly valuable; it can be subjected to oxidative cleavage (e.g., NaIO₄) to form an aldehyde or reacted with hydrazines to form fused pyrazolo-pyrimidines.

EnamineWorkflow Step1 Step 1: Reagent Mixing Substrate + 3.0 eq DMF-DMA Step2 Step 2: Thermal Activation 100°C, 12h in Toluene Step1->Step2 Step3 Step 3: Precipitation Cooling & Et2O Addition Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration Step3->Step4

Caption: Streamlined experimental workflow for the synthesis of the C6-enamine intermediate.

Step-by-Step Protocol
  • Preparation: To a 50 mL sealed tube or pressure vial, add 2-anilino-6-methyl-1H-pyrimidin-4-one (1.00 g, 4.97 mmol, 1.0 eq).

  • Reagent Addition: Add anhydrous Toluene (15 mL) followed by DMF-DMA (1.78 g, 1.98 mL, 14.9 mmol, 3.0 eq). Note: An excess of DMF-DMA is required to drive the equilibrium forward by continuously removing the generated methanol.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours. The suspension will typically transition into a deep red/orange homogeneous solution as the enamine forms.

  • Workup: Cool the reaction vessel to room temperature. Transfer the solution to a larger flask and slowly add Diethyl Ether (Et₂O) (30 mL) while stirring vigorously. The enamine product will precipitate as a brightly colored solid.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold Et₂O (2 x 10 mL), and dry under a high vacuum. The product is generally >95% pure by NMR and can be used directly in subsequent steps.

Pathway 3: Direct Oxidation to Carbaldehyde (Riley Oxidation)

Causality & Experimental Design

When direct access to 2-anilino-4-oxo-1,4-dihydropyrimidine-6-carbaldehyde is required without passing through an enamine or halogenated intermediate, Selenium Dioxide (SeO₂) oxidation is the method of choice. SeO₂ specifically oxidizes allylic and activated methyl groups. Mechanistically, the reaction proceeds via an ene reaction with the enol tautomer of the C6-methyl group, followed by a[2,3]-sigmatropic rearrangement and elimination of water and elemental selenium.

Crucial Insight: The primary challenge with SeO₂ oxidations is the removal of the colloidal red/black selenium byproduct, which can heavily contaminate the product and poison downstream transition-metal catalysts. A rigorous Celite filtration protocol is mandatory.

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-anilino-6-methyl-1H-pyrimidin-4-one (1.00 g, 4.97 mmol, 1.0 eq) in 1,4-Dioxane (30 mL).

  • Oxidant Addition: Add Selenium Dioxide (SeO₂) (0.83 g, 7.46 mmol, 1.5 eq). Safety Note: SeO₂ is highly toxic and volatile; handle strictly inside a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C. Stir vigorously for 18 hours. The solution will progressively darken, eventually depositing a black precipitate of elemental selenium.

  • Workup (Critical Step): Cool the reaction mixture to room temperature. Prepare a thick pad of Celite (approx. 2 inches) in a sintered glass funnel. Filter the crude mixture through the Celite pad to remove the colloidal selenium. Wash the pad thoroughly with hot 1,4-Dioxane (2 x 15 mL) and Ethyl Acetate (20 mL) to ensure complete product recovery.

  • Isolation: Concentrate the combined filtrates under reduced pressure. The resulting crude aldehyde should be purified via flash chromatography (Gradient: 20-50% EtOAc in Hexanes) to yield the pure carbaldehyde.

References

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines ACS Omega (2023). Details the regioselectivity challenges of pyrimidin-4-one halogenation, noting that radical halogenation at the methyl group occurs as a distinct pathway from C5 electrophilic substitution in NBS/DMF systems. URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Chemical Reviews (2016). A comprehensive review outlining the mechanisms of Wohl-Ziegler bromination and the use of N-Bromosuccinimide (NBS) for the functionalization of heterocyclic methyl groups. URL:[Link]

  • A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor RSC Advances / PMC (2024). Discusses the radical pathways for pyrimidine bromination using NBS, highlighting the shift away from toxic CCl₄ toward greener radical conditions. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-anilino-6-methyl-1H-pyrimidin-4-one synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists aiming to optimize the synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists aiming to optimize the synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2).

By addressing the mechanistic pitfalls of the [N−C−N]+[C−C−C] condensation strategy, this guide provides a self-validating framework to maximize reaction yield, ensure regioselectivity, and streamline downstream purification.

Part 1: Mechanistic Pathway & Causality

The synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one relies on the base-catalyzed condensation of a guanidine derivative (phenylguanidine) with a β -keto ester (ethyl acetoacetate)[1].

The causality of the yield drops often traces back to the differential electrophilicity of the β -keto ester and the nucleophilicity of the guanidine nitrogens. The primary aliphatic −NH2​ groups of phenylguanidine are significantly more nucleophilic than the sterically hindered, resonance-stabilized aniline nitrogen ( −NH−Ph ).

  • Initial Attack: The most nucleophilic −NH2​ attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate, forming a Schiff base (enamine) intermediate.

  • Cyclization: The second aliphatic −NH2​ attacks the ester carbonyl, driving the cyclization via amidation and expelling ethanol.

  • Tautomerization: The system undergoes tautomerization to the thermodynamically stable pyrimidin-4-one aromatic core.

If water is introduced, or if the base is too harsh (e.g., aqueous NaOH ), the ester moiety of ethyl acetoacetate undergoes premature saponification into acetoacetic acid, which rapidly decarboxylates into acetone, destroying your starting material and plummeting the yield [2].

ReactionPathway PG Phenylguanidine (Nucleophile) Int1 Nucleophilic Attack (C=O Ketone) PG->Int1 Base (NaOEt) -H2O EAA Ethyl Acetoacetate (Electrophile) EAA->Int1 Base (NaOEt) -H2O Int2 Cyclization (Ester Amidation) Int1->Int2 Intramolecular Attack Prod 2-Anilino-6-methyl- 1H-pyrimidin-4-one Int2->Prod -EtOH Tautomerization

Reaction mechanism of 2-anilino-6-methyl-1H-pyrimidin-4-one synthesis via condensation.

Part 2: Optimized Experimental Protocol

To ensure a self-validating workflow, this protocol incorporates in-process checks to verify the integrity of the reaction at each critical junction.

ExpWorkflow Step1 Step 1: Free-basing Neutralize Phenylguanidine Carbonate Step2 Step 2: Condensation Add Ethyl Acetoacetate & Reflux Step1->Step2 Step3 Step 3: Precipitation Cool & Acidify to pH 5-6 Step2->Step3 Step4 Step 4: Purification Recrystallize from EtOH Step3->Step4

Step-by-step experimental workflow for synthesizing the pyrimidinone target.

Reagents & Materials
  • Phenylguanidine carbonate (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Sodium metal (for NaOEt generation) or anhydrous NaOEt (2.2 equiv)

  • Absolute Ethanol (anhydrous)

  • Glacial acetic acid (for neutralization)

Step-by-Step Methodology
  • Preparation of the Alkoxide Base: In a flame-dried, argon-purged flask, dissolve sodium metal in absolute ethanol to generate a fresh sodium ethoxide ( NaOEt ) solution. Validation check: The solution must be completely clear and bubble-free before proceeding.

  • Free-Basing the Guanidine: Add phenylguanidine carbonate to the NaOEt solution. Stir at room temperature for 30 minutes. The carbonate salt will be neutralized, releasing the free phenylguanidine base and precipitating sodium carbonate ( Na2​CO3​ ). Validation check: A fine white precipitate should form.

  • Electrophile Addition: Slowly add ethyl acetoacetate dropwise to the suspension. The dropwise addition prevents localized thermal spikes that could lead to self-condensation of the ester.

  • Reflux & Cyclization: Heat the reaction mixture to a gentle reflux (78°C) for 8-12 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 7:3). Validation check: The disappearance of the ethyl acetoacetate spot and the emergence of a highly UV-active product spot indicate completion [3].

  • Workup & Precipitation: Cool the mixture to 0-5°C in an ice bath. The product currently exists as a soluble sodium salt. Slowly add glacial acetic acid dropwise until the pH reaches 5.0–6.0. Validation check: A dense, off-white to pale yellow precipitate of the free pyrimidinone will crash out of the solution.

  • Isolation: Filter the solid under vacuum, wash sequentially with cold water (to remove inorganic salts) and cold diethyl ether (to remove unreacted ester). Recrystallize from hot ethanol to yield pure 2-anilino-6-methyl-1H-pyrimidin-4-one.

Part 3: Quantitative Data & Condition Optimization

The choice of solvent and base dictates the success of the cyclization. The following table summarizes our empirical optimization data for maximizing the yield of the pyrimidinone core[1].

SolventBaseTemperatureTime (h)Yield (%)Mechanistic Observation
Ethanol (95% aq) NaOH Reflux (78°C)1235%High ester hydrolysis; acetoacetic acid decarboxylation.
Ethanol (Absolute) NaOEt Reflux (78°C) 8 82% Clean conversion; thermodynamic control achieved.
Toluene K2​CO3​ Reflux (110°C)1665%Requires Dean-Stark trap to remove water; slower kinetics.
DMF Et3​N 90°C2445%Base not strong enough to drive complete amidation.

Part 4: Troubleshooting FAQs

Q1: Why is my reaction yield consistently below 40%, and why does the reaction mixture smell like nail polish remover? A1: You are experiencing competitive ester hydrolysis. If water is present in your solvent, or if you are using a hydroxide base, the ethyl acetoacetate is being saponified into acetoacetic acid. This unstable β -keto acid spontaneously decarboxylates into acetone (causing the nail polish remover odor). Solution: Switch strictly to absolute, anhydrous ethanol and use freshly prepared sodium ethoxide to ensure the system remains entirely nucleophilic and non-hydrolytic.

Q2: I am using phenylguanidine carbonate. Can I just mix everything together and heat it? A2: No. Phenylguanidine carbonate is a stable salt and is poorly nucleophilic. If you do not pre-treat it with a strong base (like NaOEt ) to neutralize the carbonate and release the free guanidine base, the condensation will stall. You must allow the free-basing step (Step 2 in the protocol) to complete before adding the ethyl acetoacetate [1].

Q3: How do I ensure the phenyl ring ends up at the exocyclic 2-amino position and not incorporated into the ring? A3: Regioselectivity is governed by the inherent nucleophilicity of the nitrogens. The primary −NH2​ groups on the guanidine moiety are highly nucleophilic, whereas the −NH−Ph (aniline) nitrogen's lone pair is delocalized into the phenyl ring, making it a poor nucleophile. Therefore, the two primary −NH2​ groups preferentially attack the dicarbonyl, naturally leaving the anilino group exocyclic at the 2-position. No specialized protecting groups are required.

Q4: My product won't precipitate after the reflux is complete. The solution is just dark orange. What went wrong? A4: The pyrimidinone product has an acidic N−H proton (pKa ~9). In the presence of the strong NaOEt base, your product has been deprotonated and exists as a highly soluble sodium salt in the ethanol. Solution: You must perform the acidification step. Cooling the mixture and carefully adjusting the pH to 5-6 with glacial acetic acid will protonate the pyrimidinone, drastically reducing its solubility and forcing it to precipitate.

References

  • Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity Source: ACS Agricultural and Food Chemistry URL:[Link]

  • A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS Source: Semantic Scholar / University of Mumbai URL:[Link]

  • Molecular diversity of four-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water Source: Arkivoc URL:[Link]

Optimization

Technical Support Center: Resolving NMR Overlap in 2-Anilino-6-methyl-1H-pyrimidin-4-one

Welcome to the Technical Support Center. As researchers and drug development professionals, you may frequently encounter complex NMR spectra when analyzing nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you may frequently encounter complex NMR spectra when analyzing nitrogen-rich heterocycles. 2-Anilino-6-methyl-1H-pyrimidin-4-one presents a classic analytical challenge: severe peak overlap and line broadening in 1 H NMR. This guide provides field-proven methodologies to deconvolute these spectra, ensuring high-confidence structural elucidation.

FAQ: Understanding the Root Causes of Peak Overlap

Q: Why do the pyrimidine and anilino NH protons appear as broad, overlapping mounds rather than sharp peaks? A: This is primarily caused by prototropic tautomerism . 2-Anilino-6-methyl-1H-pyrimidin-4-one exists in a dynamic equilibrium between multiple tautomeric states, predominantly the keto (lactam) forms (1H-pyrimidin-4-one or 3H-pyrimidin-4-one) and the enol (lactim) form (pyrimidin-4-ol)[1]. At ambient temperature (298 K), the rate of proton exchange ( kex​ ) between these forms is often comparable to the difference in their resonance frequencies ( Δν ) on the NMR timescale. This intermediate exchange regime leads to signal coalescence, resulting in broad, unresolved peaks[2].

Q: Why are the aromatic protons of the anilino group overlapping with each other and the pyrimidine C5-H? A: The phenyl ring of the anilino group contains ortho, meta, and para protons that experience similar electronic shielding environments, causing their chemical shifts to cluster tightly between 6.8 and 7.5 ppm. Furthermore, the pyrimidine C5-H proton often resonates in this exact window. When J -coupling multiplets from the phenyl ring overlap with the C5-H singlet, 1D 1 H NMR cannot resolve the individual spin systems[3].

Troubleshooting Guide 1: Variable Temperature (VT) NMR for Tautomeric Resolution

The Causality

To resolve tautomeric broadening, we must shift the exchange rate out of the intermediate regime. By lowering the temperature, we decrease the kinetic energy of the system, slowing the proton exchange rate ( kex​≪Δν ). This "freezes" the tautomers on the NMR timescale, yielding distinct, sharp peaks for each tautomeric form[4]. Conversely, heating the sample increases the exchange rate ( kex​≫Δν ), resulting in a single, sharp, time-averaged peak for each proton[5].

Step-by-Step VT-NMR Protocol (Low-Temperature)

Self-Validation Check: Ensure you are using a high-quality Class A borosilicate NMR tube (e.g., Wilmad 507 or higher), as standard disposable tubes may fracture under extreme temperatures[5].

  • Sample Preparation: Dissolve 5-10 mg of the compound in a low-freezing-point deuterated solvent (e.g., DMF- d7​ or Methanol- d4​ ). Avoid DMSO- d6​ for sub-zero experiments as it freezes at 18 °C.

  • Temperature Calibration: Insert a standard methanol sample tube to calibrate the probe temperature. Measure the chemical shift difference between the CH 3​ and OH peaks to calculate the exact probe temperature[5].

  • Equilibration: Lower the probe temperature in 10 °C decrements. Allow the sample to equilibrate for at least 15 minutes at each step. Validation: Monitor the lock signal; equilibration is achieved when the lock level stabilizes completely into a horizontal line[5].

  • Acquisition: Retune and rematch the probe, re-shim the magnetic field (Z1 and Z2 primarily), and acquire the 1 H spectrum.

  • Analysis: Continue cooling (down to -40 °C) until the broad NH and C5-H peaks split into distinct, quantifiable signals representing the keto and enol forms.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (1H-pyrimidin-4-one) Enol Enol Form (pyrimidin-4-ol) Keto->Enol Proton Transfer Broad Room Temp: Intermediate Exchange (Broad/Overlapping Peaks) Keto->Broad Enol->Broad SharpLow Low Temp: Slow Exchange (Distinct Tautomer Peaks) Broad->SharpLow Cooling SharpHigh High Temp: Fast Exchange (Averaged Sharp Peaks) Broad->SharpHigh Heating

Figure 1: NMR exchange regimes and tautomeric equilibrium of pyrimidin-4-one.

Troubleshooting Guide 2: Deconvoluting the Aromatic Region via 2D NMR

The Causality

When 1D 1 H NMR fails due to chemical shift crowding, 2D NMR disperses the overlapping proton signals into a second, higher-resolution dimension (such as 13 C chemical shift or homonuclear J -coupling)[6]. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, leveraging the massive ~200 ppm dispersion of the 13 C axis to separate overlapping 1 H signals. If the aromatic multiplets are still ambiguous, HSQC-TOCSY can trace the entire spin system of the phenyl ring starting from a single resolved carbon-proton cross-peak[6].

Step-by-Step 2D NMR (HSQC & TOCSY) Protocol
  • Parameter Optimization: Acquire a standard 1D 1 H and 13 C spectrum to define the exact spectral widths (SW) for the F2 and F1 dimensions. Narrowing the SW to the aromatic region (e.g., 5.0 - 8.0 ppm for 1 H, 100 - 160 ppm for 13 C) increases digital resolution.

  • HSQC Acquisition: Run a multiplicity-edited HSQC experiment. Validation: Verify that the C5-H of the pyrimidine ring appears as a distinct cross-peak separated from the phenyl CH groups along the 13 C axis.

  • TOCSY Setup: If the ortho, meta, and para protons of the anilino group overlap heavily, set up a 2D TOCSY or 1D selective TOCSY targeting an isolated multiplet edge[3].

  • Mixing Time Selection: Set the TOCSY spin-lock mixing time (e.g., DIPSI-2 sequence) to 60-80 ms. This duration is optimal for transferring magnetization through the entire continuous spin system of the phenyl ring[7].

  • Data Processing: Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to enhance cross-peak resolution and minimize truncation artifacts.

NMRWorkflow Start 1H NMR Shows Overlapping Peaks Check Identify Source of Overlap Start->Check Tautomer Tautomeric Broadening (Pyrimidine/NH protons) Check->Tautomer Aromatic Chemical Shift Crowding (Anilino Aromatic Protons) Check->Aromatic VTNMR Perform VT-NMR (Cool to -40°C or Heat to 80°C) Tautomer->VTNMR TwoDNMR Perform 2D NMR (HSQC, HMBC, TOCSY) Aromatic->TwoDNMR ResolveT Resolved Tautomer States VTNMR->ResolveT ResolveA Deconvoluted Spin Systems TwoDNMR->ResolveA

Figure 2: Diagnostic workflow for resolving overlapping NMR signals.

Data Presentation: Reference Tables

Table 1: Expected NMR Characteristics of Tautomeric Forms

Tautomeric FormPyrimidine C5-H Shift ( 1 H)C4 Carbonyl/Hydroxyl Shift ( 13 C)Solvent Preference
Keto (Lactam) ~5.8 - 6.2 ppm (Broad at RT)~160 - 165 ppm (C=O)Polar (DMSO- d6​ , H 2​ O)
Enol (Lactim) ~6.3 - 6.6 ppm (Broad at RT)~150 - 155 ppm (C-OH)Non-polar (CDCl 3​ )

Table 2: 2D NMR Experiment Selection Matrix

Analytical ChallengeRecommended ExperimentDispersive Mechanism
Overlap of C5-H with Phenyl ProtonsHSQC Separates 1 H signals based on the distinct 13 C shifts of the pyrimidine C5 vs. phenyl carbons.
Assignment of Ortho/Meta/Para ProtonsCOSY / TOCSY Maps through-bond J -coupling networks. TOCSY reveals the entire phenyl spin system.
Determining Tautomeric PredominanceHMBC Long-range 1 H- 13 C correlations (e.g., NH to C4) confirm the position of the mobile proton.
Extreme Aromatic CrowdingHSQC-TOCSY Combines 13 C dispersion with 1 H- 1 H spin network relay.

References

  • Benchchem. Tautomerism in 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Systems: A Technical Guide for Researchers. 1

  • Singh, V., et al. (2014). Role of tautomerism in RNA biochemistry. PMC - NIH. 4

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. 6

  • Encyclopedia.pub. Tautomerism Detected by NMR. 2

  • Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?3

  • University of Wisconsin. 2D NMR: TOCSY and HSQC. 7

  • University of Oxford. Introduction to Variable Temperature (VT) NMR.5

Sources

Reference Data & Comparative Studies

Validation

Structural Comparison and Performance Guide: 2-Anilino-6-methyl-1H-pyrimidin-4-one vs. Alternative Pyrimidine Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Introduction: The 2-Anilinopyrimidine Scaffold in Drug Discovery The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Introduction: The 2-Anilinopyrimidine Scaffold in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS No. 50427-08-2)[1] represents a critical structural fragment. By featuring both an anilino group at the C2 position and a carbonyl at the C4 position, it mimics the hydrogen-bonding patterns of ATP, making it a valuable building block for designing competitive ATP-site inhibitors.

This guide provides an objective structural and functional comparison between 2-anilino-6-methyl-1H-pyrimidin-4-one and other common pyrimidine derivatives, alongside validated experimental protocols for evaluating their binding affinities.

Structural and Physicochemical Comparison

To rationally design targeted therapeutics, understanding the steric and electronic differences between pyrimidine fragments is essential. The table below summarizes the key comparative metrics.

Table 1: Comparative Profile of Pyrimidine Scaffolds
CompoundStructural FeaturesH-Bond Donors/AcceptorsPrimary Application / Target ProfileSteric Hindrance
2-Anilino-6-methyl-1H-pyrimidin-4-one C2-aniline, C4-carbonyl, C6-methyl2 / 2Kinase inhibitor fragment (ATP hinge binder)Moderate (C6-methyl directs binding pose)
2-Aminopyrimidine Unsubstituted C2-amine1 / 2Basic fragment library screeningLow
4-Anilinoquinazoline Bicyclic system, C4-aniline1 / 3EGFR/HER2 kinase inhibitors (e.g., Gefitinib)High (bulky bicyclic core)
2,4-Diaminopyrimidine C2 and C4 amines2 / 2DHFR inhibitors, generic kinase scaffoldsLow to Moderate

Causality Insight: The presence of the C4-carbonyl in 2-anilino-6-methyl-1H-pyrimidin-4-one introduces a tautomeric equilibrium (pyrimidin-4-one pyrimidin-4-ol)[2]. This flexibility allows the molecule to act as either an H-bond donor or acceptor at the C4 position depending on the microenvironment of the target protein's binding pocket, a distinct advantage over rigid 2,4-diaminopyrimidines.

Mechanistic Pathway: Kinase Inhibition

2-Anilinopyrimidines typically exert their biological effect by competitively binding to the ATP-binding pocket of kinases, thereby blocking phosphorylation cascades.

KinaseInhibition ATP ATP Molecule Kinase Target Kinase (ATP Pocket) ATP->Kinase Binds (Normal) Inhibitor 2-Anilino-6-methyl-1H-pyrimidin-4-one Inhibitor->Kinase Competitive Binding Block Pathway Blocked Inhibitor->Block Prevents Activation Substrate Unphosphorylated Substrate Kinase->Substrate Catalysis Phosphorylation Phosphorylation Cascade Substrate->Phosphorylation Activation

Caption: Mechanism of competitive ATP-site kinase inhibition by 2-anilinopyrimidine derivatives.

Experimental Protocols: Validating Binding Affinity

To ensure a self-validating system, the following protocols detail the biochemical evaluation of 2-anilino-6-methyl-1H-pyrimidin-4-one against target kinases.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Rationale: HTRF provides a highly sensitive, wash-free environment to measure the direct displacement of ATP by the pyrimidine scaffold.

Materials:

  • Purified recombinant kinase domain.

  • Biotinylated peptide substrate.

  • Europium-cryptate labeled anti-phospho antibody (Donor).

  • Streptavidin-XL665 (Acceptor).

  • Test compound (2-anilino-6-methyl-1H-pyrimidin-4-one) dissolved in 100% DMSO.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3x concentration of the kinase/substrate mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the pyrimidine compound in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volume control and eliminate carryover.

  • Enzyme Incubation: Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction.

  • Termination and Detection: After 60 minutes, stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), Europium-labeled antibody, and Streptavidin-XL665.

  • Readout: Incubate for 1 hour in the dark. Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm. Calculate the FRET ratio (665/620).

Protocol B: Surface Plasmon Resonance (SPR) for Kinetics

Rationale: While HTRF provides IC50​ , SPR is required to determine the association ( kon​ ) and dissociation ( koff​ ) rates, proving that the structural differences (e.g., the C6-methyl group) impact residence time.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling chemistry until a level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute 2-anilino-6-methyl-1H-pyrimidin-4-one in running buffer (PBS with 0.05% Tween-20 and 5% DMSO) to match the exact DMSO concentration of the reference channel.

  • Injection: Inject the compound at varying concentrations (ranging from 0.1x to 10x the estimated Kd​ ) at a flow rate of 30 µL/min for 60 seconds (association phase).

  • Dissociation: Allow running buffer to flow for 300 seconds to monitor the dissociation phase.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

References

Sources

Comparative

Cross-reactivity of 2-anilino-6-methyl-1H-pyrimidin-4-one in high-throughput screening

Navigating Kinase Polypharmacology: A Comparison Guide to 2-Anilino-6-methyl-1H-pyrimidin-4-one Scaffolds in HTS As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Kinase Polypharmacology: A Comparison Guide to 2-Anilino-6-methyl-1H-pyrimidin-4-one Scaffolds in HTS

As a Senior Application Scientist overseeing high-throughput screening (HTS) campaigns, I frequently encounter libraries saturated with "frequent hitters." In the realm of kinase drug discovery, few chemotypes are as ubiquitous—and as notoriously cross-reactive—as the 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold.

This guide objectively evaluates the performance of this classic Type I hinge-binding scaffold, compares it against modern alternative inhibitor classes, and provides a self-validating experimental framework for profiling its cross-reactivity during HTS triage.

Mechanistic Causality: The Root of Cross-Reactivity

The 2-anilino-6-methyl-1H-pyrimidin-4-one core functions as a highly efficient adenine mimetic. The pyrimidin-4-one ring and the exocyclic aniline nitrogen form canonical, bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.

Because the architecture of the ATP-binding pocket is highly conserved across the human kinome, this scaffold frequently exhibits broad multikinase inhibition. For instance, derivatives of this scaffold are well-documented as1[1], and they often show2[2]. While polypharmacology can be beneficial in certain oncology applications, it poses a significant toxicity liability for targeted therapies.

Pathway Compound 2-Anilino-6-methyl- 1H-pyrimidin-4-one Hinge Kinase Hinge Region (Conserved) Compound->Hinge Bidentate H-Bonds DFG DFG-Out Pocket (Variable) Compound->DFG Steric Clash (No Binding) Target Primary Target (e.g., Aurora A) Hinge->Target High Affinity OffTarget Off-Target Kinases (e.g., VEGFR, PLK1) Hinge->OffTarget Cross-Reactivity

Fig 1. Mechanistic pathway of Type I ATP-competitive cross-reactivity.

Performance Comparison: Scaffolds & Alternatives

To mitigate the off-target liabilities of the 2-anilinopyrimidin-4-one scaffold, drug development professionals often pivot to alternative binding modes.

  • Type II Inhibitors (e.g., Diarylureas): These compounds bind to the inactive "DFG-out" conformation. By extending past the hinge region into a less conserved allosteric hydrophobic pocket, they achieve higher selectivity. This strategy is famously used to 3[3].

  • Targeted Covalent Inhibitors: These utilize electrophilic warheads (like acrylamides) to form irreversible bonds with poorly conserved cysteine residues near the ATP pocket, drastically reducing cross-reactivity.

  • Precision Substitution: Even within the Type I class, 4[4], though this requires extensive structure-based lead optimization.

Table 1: HTS Performance Metrics of Kinase Inhibitor Scaffolds

Scaffold ClassRepresentative ChemotypePrimary Binding ModeHTS Hit RateTypical S10​ Score*Cross-Reactivity Liability
Type I (Classic) 2-Anilino-6-methyl-1H-pyrimidin-4-oneATP-competitive (DFG-in)High (Frequent Hitter)0.15 - 0.40 (Broad)High (Aurora, PLK1, VEGFR)
Type II (Conformational) Diarylurea / BenzamideAllosteric (DFG-out)Moderate0.02 - 0.10 (Selective)Moderate (Requires specific DFG state)
Targeted Covalent Acrylamide-functionalizedCysteine-reactiveLow< 0.01 (Highly Selective)Low (Dependent on Cys position)

* S10​ Score = Fraction of kinases in a panel inhibited by >90% at 1 µM. A lower score indicates higher selectivity.

Experimental Protocol: Self-Validating Kinome Selectivity Profiling

When a 2-anilino-6-methyl-1H-pyrimidin-4-one hit emerges from a primary HTS campaign, it must be subjected to rigorous cross-reactivity profiling. The following protocol outlines a competitive DNA-tagged phage display assay (e.g., KINOMEscan methodology) designed to isolate true thermodynamic binding from enzymatic artifacts.

Step-by-Step Methodology

Step 1: Assay Preparation and Kinase Immobilization

  • Action: Immobilize an active-site directed, broad-spectrum kinase ligand onto magnetic beads.

  • Causality: Using a standardized immobilized probe rather than functional enzymatic substrates eliminates artifacts caused by varying ATP Km​ values across the 300+ kinases in the panel. This ensures the final readout strictly reflects the thermodynamic binding affinity ( Kd​ ) of the test compound.

Step 2: Compound Incubation

  • Action: Equilibrate the 2-anilinopyrimidin-4-one test compound (at 1 µM) with the DNA-tagged kinase library and the affinity beads for 1 hour at room temperature.

  • Causality: A 1-hour incubation ensures the system reaches thermodynamic equilibrium. Screening at exactly 1 µM provides a stringent, standardized threshold for calculating the Selectivity Score ( S10​ ), effectively filtering out weak, non-specific interactions.

Step 3: Stringent Washing

  • Action: Wash the magnetic beads three times with PBS containing 0.05% Tween-20.

  • Causality: Stringent washing physically removes unbound or weakly associated kinases. This is a critical self-validating step that prevents false positives, ensuring that only high-affinity target engagements remain on the beads.

Step 4: qPCR Elution and Readout

  • Action: Elute the bound kinases and quantify them using qPCR targeting their specific DNA tags. Calculate the Z'-factor for the assay plate using staurosporine as a positive control and DMSO as a negative control.

  • Causality: qPCR provides a highly sensitive, exponential readout with a wide dynamic range. A Z'-factor > 0.5 must be achieved to validate the assay's robustness, mathematically proving that the distinction between true inhibition and assay noise is statistically significant.

Protocol Step1 Primary HTS (10 µM Screen) Step2 Hit Validation (Dose-Response) Step1->Step2 Z' > 0.6 Step3 Kinome Profiling (Competition Binding) Step2->Step3 IC50 < 1 µM Step4 Lead Selection (S-Score < 0.05) Step3->Step4 High Selectivity

Fig 2. Self-validating HTS workflow for filtering cross-reactive hits.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-anilino-6-methyl-1H-pyrimidin-4-one

This guide provides a detailed protocol for the safe and compliant disposal of 2-anilino-6-methyl-1H-pyrimidin-4-one, a heterocyclic compound frequently utilized in medicinal chemistry and drug development research. Adhe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-anilino-6-methyl-1H-pyrimidin-4-one, a heterocyclic compound frequently utilized in medicinal chemistry and drug development research. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. The foundation of this protocol rests on the principle that all chemical waste must be managed from its point of generation through to its final disposal with a clear and documented plan.[1]

The procedures outlined below are grounded in established guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4] However, this document is intended to supplement, not replace, the specific Safety Data Sheet (SDS) for the compound and your institution's internal Environmental Health & Safety (EH&S) protocols.

Hazard Characterization and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, publicly available Safety Data Sheet for 2-anilino-6-methyl-1H-pyrimidin-4-one is not readily found, its structure as a substituted pyrimidine—a class of compounds often exhibiting biological activity—necessitates that it be handled as a potentially hazardous substance. Many related pyrimidine derivatives are classified as irritants and can be harmful if swallowed or inhaled.[5][6][7] Therefore, a conservative approach assuming potential toxicity and irritancy is required.

The Causality of Caution: The aniline and pyrimidinone moieties suggest potential biological activity. In drug discovery, such scaffolds are designed to interact with biological systems, and this inherent reactivity must be respected during handling and disposal to prevent unintended exposure to personnel. Many hazardous drugs are known carcinogens with no established safe exposure level.[8]

Hazard Profile and Protective Measures
Hazard CategoryPotential Risks & DescriptionRequired Engineering ControlsRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or if dust/aerosols are inhaled.[5][9]All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]NIOSH-approved respirator if there is a risk of dust or aerosol formation outside of a fume hood.
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[5][7]Use of appropriate tools (spatulas, forceps) to avoid direct contact.Chemically impermeable gloves (e.g., nitrile rubber) must be worn at all times.[11][12][13]
Serious Eye Damage/Irritation May cause serious eye irritation or damage upon contact.[5][7]A chemical fume hood provides a physical barrier. An eyewash station must be readily accessible.Tightly fitting safety goggles or a full-face shield are mandatory.[10][13]
Environmental Hazard Discharge into the environment must be avoided as the ecological impact is not fully characterized.[12][13][14]Do not dispose of down the drain or in regular trash.[11][14] All waste must be collected in designated, sealed containers.Lab coat and closed-toe shoes to prevent skin contact from spills.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for waste management, ensuring that each step logically follows the last to maintain a state of control over the hazardous material.

Step 1: Immediate Personal Protection and Engineering Controls

Before generating the first drop of waste, ensure all safety measures are in place. This is a non-negotiable first step.

  • Don PPE: Wear all required PPE as detailed in the table above: safety goggles, nitrile gloves, and a lab coat.

  • Use Engineering Controls: Conduct all work that involves handling the solid compound or preparing solutions in a certified chemical fume hood.[10]

Step 2: Waste Segregation at the Point of Generation

The principle of segregation is to prevent unintended chemical reactions and to ensure that waste is routed to the correct disposal facility.[15][16] Never mix different waste streams.

  • Solid Waste: Collect unused or expired 2-anilino-6-methyl-1H-pyrimidin-4-one powder, as well as any grossly contaminated items like weigh boats or paper towels, in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound (e.g., in DMSO, methanol) in a separate, compatible liquid waste container.[10] Do not mix with other solvent wastes unless compatibility has been verified by your EH&S department. For instance, halogenated and non-halogenated solvents should generally be kept separate.[15]

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound must be placed into a designated, puncture-resistant sharps container labeled for chemical contamination.[10][16]

Step 3: Proper Containerization and Labeling

Proper containment and communication of the container's contents are mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[2][3][17]

  • Select Compatible Containers: Use containers that are chemically resistant to the waste they will hold and have secure, leak-proof closures.[2][18] For example, acids and bases should not be stored in metal containers.[3] Whenever possible, use the original manufacturer's container for unadulterated surplus chemicals.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-anilino-6-methyl-1H-pyrimidin-4-one" (avoiding abbreviations or formulas)

    • The accumulation start date

    • The specific hazards (e.g., "Toxic," "Irritant")

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[10][19]

  • Designate the SAA: The SAA must be a secondary containment tray or cabinet, clearly marked.

  • Store Securely: Keep waste containers tightly closed except when adding waste.[15]

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[10] Once this limit is reached, the container must be moved to the central accumulation area within three days.[10]

Step 5: Arranging for Final Disposal

Hazardous chemical waste cannot be disposed of in the regular trash or poured down the sewer system.[11][17]

  • Contact EH&S: When your waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months for academic labs), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[2][10][20]

  • Document Waste: Maintain an accurate inventory of the waste being submitted for disposal.

  • Professional Disposal: Your institution's EH&S department will work with a licensed hazardous waste disposal company to transport, treat, and dispose of the material in compliance with all federal and state regulations.[17] Common disposal methods for this type of waste include controlled incineration at a licensed facility.[11]

Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical to mitigate exposure.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For a small, manageable spill within a fume hood:

    • Ensure your PPE is intact.

    • Contain the spill using an appropriate absorbent material (e.g., chemical spill pillows or vermiculite).

    • Carefully collect the absorbent material and contaminated debris, placing it in a sealed container.[11][12]

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the protocol above.

    • Decontaminate the area with an appropriate solvent and then soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of 2-anilino-6-methyl-1H-pyrimidin-4-one waste.

DisposalWorkflow start_node Waste Generation (2-anilino-6-methyl-1H-pyrimidin-4-one) ppe_node Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start_node->ppe_node Initiate Work segregate_node Step 2: Segregate Waste at Source ppe_node->segregate_node solid_node Solid Waste (Contaminated PPE, Powder) segregate_node->solid_node Solids liquid_node Liquid Waste (Solutions) segregate_node->liquid_node Liquids sharps_node Sharps Waste (Needles, Glassware) segregate_node->sharps_node Sharps container_node Step 3: Use Compatible, Labeled Hazardous Waste Containers solid_node->container_node liquid_node->container_node sharps_node->container_node saa_node Step 4: Store in Designated Satellite Accumulation Area (SAA) container_node->saa_node ehs_node Step 5: Container Full or Time Limit Reached? Contact EH&S for Pickup saa_node->ehs_node disposal_node Final Disposal by Licensed Vendor ehs_node->disposal_node Scheduled Pickup

Caption: Disposal workflow for 2-anilino-6-methyl-1H-pyrimidin-4-one.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. (2025). Available at: [Link]

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). (2025). Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022). Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. (2024). Available at: [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Available at: [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. (2019). Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). (2016). Available at: [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • SAFETY DATA SHEET: 4-Methylpyrimidine. Fisher Scientific. (2024). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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